Technical Documentation Center

4-Desisopropyl-4-ethyl Nateglinide-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Desisopropyl-4-ethyl Nateglinide-d5
  • CAS: 1356011-67-0

Core Science & Biosynthesis

Foundational

Isotopic Purity Specifications for 4-Desisopropyl-4-ethyl Nateglinide-d5: A Technical Guide for LC-MS/MS Bioanalysis

Introduction: The Criticality of Impurity Profiling in Meglitinides Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide class, utilized in the management of type 2 diabetes mellitus. It exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Impurity Profiling in Meglitinides

Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide class, utilized in the management of type 2 diabetes mellitus. It exerts its pharmacological effect by binding to the SUR1 subunit of ATP-sensitive potassium (K+) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis[1].

During the synthesis and degradation of Nateglinide, several related substances can emerge. One of the most critical pharmacopeial impurities is 4-Desisopropyl-4-ethyl Nateglinide (often designated as Impurity E)[2]. Regulatory agencies require rigorous monitoring of such impurities during drug development and post-market pharmacovigilance to ensure patient safety and product efficacy.

To achieve the necessary precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard[3]. For Impurity E, the designated SIL-IS is 4-Desisopropyl-4-ethyl Nateglinide-d5 . However, the analytical integrity of the assay is entirely dependent on the isotopic purity of this reagent.

MOA Nateglinide Nateglinide & Impurity E (Meglitinide Analogs) KATP ATP-Sensitive K+ Channel (Pancreatic β-cell) Nateglinide->KATP Binds SUR1 subunit (Inhibition) Depolarization Membrane Depolarization KATP->Depolarization Channel Closure CaChannel Voltage-Dependent Ca2+ Channel (Ca2+ Influx) Depolarization->CaChannel Voltage Shift Insulin Insulin Secretion CaChannel->Insulin Triggers Exocytosis

Caption: Nateglinide and its analogs' mechanism of action in pancreatic β-cells.

The Physics of Isotopic Purity in LC-MS/MS

The selection of a deuterium label at five positions (-d5) for 4-Desisopropyl-4-ethyl Nateglinide is driven by the physics of mass spectrometry. The natural isotopic envelope of the unlabeled impurity (C₁₈H₂₅NO₃, exact mass 303.18 Da) contains significant M+1 and M+2 contributions due to the natural abundance of ¹³C and ¹⁵N.

The Causality of the +5 Da Shift: A mass shift of +5 Da ensures that the precursor ion of the SIL-IS (m/z 309.2 for [M+H]⁺) is completely resolved from the M+3 or M+4 isotopic tail of the unlabeled analyte. If a -d3 label were used, the natural M+3 isotope of the high-concentration analyte could bleed into the internal standard's mass channel, causing a concentration-dependent variation in the IS response and destroying assay linearity.

Conversely, the most critical specification for the SIL-IS is the D0 contribution —the fraction of the synthesized standard that remains completely unlabeled. Because the IS is typically spiked into samples at concentrations 10 to 100 times higher than the assay's Lower Limit of Quantification (LLOQ), even a 0.5% D0 impurity in the SIL-IS will generate a massive false-positive signal in the analyte's Multiple Reaction Monitoring (MRM) channel, severely compromising sensitivity[4].

Quantitative Specifications for 4-Desisopropyl-4-ethyl Nateglinide-d5

To comply with the 3[3] and ICH M10 standards, the SIL-IS must meet stringent quantitative thresholds before use in regulated bioanalysis.

Table 1: Isotopic Purity Specification Matrix
ParameterSpecification LimitScientific Rationale (Causality)
Chemical Purity > 98.0% (HPLC-UV)Ensures accurate gravimetric weighing and prevents matrix suppression from synthetic byproducts.
Isotopic Enrichment > 99.0% (d5 form)Maximizes the target MRM signal and ensures the IS behaves identically to the analyte during extraction[5].
D0 Contribution < 0.1%Prevents baseline elevation and false-positive signals at the analyte's LLOQ, preserving dynamic range.
D1–D4 Contribution < 1.0% cumulativeEnsures mass spectral purity and prevents signal dilution across multiple isotopic channels.

Self-Validating Experimental Protocols

To ensure trustworthiness, the validation of the SIL-IS must be a self-validating system. This means the protocols must include built-in checks that confirm the absence of systemic errors (e.g., autosampler carryover or isobaric matrix interference) before evaluating the reagent itself.

Workflow Start Synthesized SIL-IS (4-Desisopropyl-4-ethyl Nateglinide-d5) HRMS HRMS Isotopic Profiling (Resolution > 70,000) Start->HRMS D0Check Is D0 Contribution < 0.1%? HRMS->D0Check Pass1 Proceed to LC-MS/MS D0Check->Pass1 Yes Fail1 Reject / Re-purify D0Check->Fail1 No CrossTalk Zero Cross-Talk Verification (Blank Matrix + IS) Pass1->CrossTalk Matrix Matrix Factor Evaluation (IS-Normalized MF CV < 15%) CrossTalk->Matrix Valid Validated SIL-IS for Regulatory Bioanalysis Matrix->Valid

Caption: Self-validating workflow for SIL-IS isotopic purity and bioanalytical readiness.

Protocol A: HRMS Determination of Isotopic Distribution

Causality: High-Resolution Mass Spectrometry (HRMS) is mandated here because nominal mass instruments (like triple quadrupoles) cannot distinguish between true D0 isotopic impurities and isobaric background noise.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a known tuning standard (e.g., Reserpine) to verify mass accuracy is within < 2 ppm and resolution is > 70,000 (FWHM). Self-validation step: If SST fails, instrument calibration is required.

  • Sample Preparation: Prepare a 1.0 µg/mL solution of 4-Desisopropyl-4-ethyl Nateglinide-d5 in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Data Acquisition: Infuse the sample directly into the HRMS (e.g., Q-TOF or Orbitrap) using positive electrospray ionization (ESI+).

  • Spectral Deconvolution: Extract the exact mass chromatograms for the D0 (m/z 304.1907) through D5 (m/z 309.2221) isotopes.

  • Calculation: Calculate the D0 contribution as the area of the D0 peak divided by the sum of the areas of D0 through D5 peaks. The result must be < 0.1%.

Protocol B: Zero Cross-Talk and Matrix Factor Evaluation

Causality: Even if HRMS shows < 0.1% D0, in-source fragmentation during LC-MS/MS can artificially strip deuterium atoms, creating a pseudo-D0 signal. This protocol tests the reagent under actual assay conditions to ensure regulatory compliance[3].

Step-by-Step Methodology:

  • Blank Matrix Verification: Extract and inject six independent lots of blank human plasma. Monitor the MRM transitions for both the analyte and the IS. Self-validation step: The blank matrix must show no peaks > 20% of the LLOQ response.

  • Cross-Talk Assessment (IS to Analyte): Spike the blank matrix with only the SIL-IS at the intended working concentration (e.g., 500 ng/mL). Extract and inject.

  • Evaluation: Monitor the analyte's MRM channel. The signal must remain < 20% of the established LLOQ response. If it exceeds this, the IS concentration must be reduced, or a purer batch synthesized.

  • Matrix Factor (MF) Calculation: Extract blank matrix from six lots and post-spike with the analyte at low and high QC levels, along with the SIL-IS. Compare the responses to neat solutions. The IS-normalized MF coefficient of variation (CV) must be < 15%[3].

LogicTree InjectIS Inject SIL-IS at Working Conc. Monitor Analyte MRM SignalCheck Analyte Signal > 20% of LLOQ? InjectIS->SignalCheck CrossTalkYes Cross-Talk Detected SignalCheck->CrossTalkYes Yes CrossTalkNo No Cross-Talk SignalCheck->CrossTalkNo No RootCause Investigate Root Cause CrossTalkYes->RootCause Cause1 High D0 in IS Material RootCause->Cause1 Cause2 In-Source Fragmentation RootCause->Cause2 Action Adjust IS Conc. or Re-synthesize Cause1->Action Cause2->Action

Caption: Logical decision tree for assessing isotopic cross-talk during validation.

LC-MS/MS Method Parameters

To facilitate the protocols above, the following MRM transitions and collision energies are optimized for the detection of 4-Desisopropyl-4-ethyl Nateglinide and its d5 internal standard. The causality behind selecting m/z 167.1 as the product ion lies in the robust cleavage of the phenylalanine moiety, which yields a highly stable and abundant fragment for quantification.

Table 2: LC-MS/MS MRM Transitions and Collision Energies
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-Desisopropyl-4-ethyl Nateglinide 304.2167.118Quantifier
4-Desisopropyl-4-ethyl Nateglinide 304.2122.132Qualifier
4-Desisopropyl-4-ethyl Nateglinide-d5 309.2172.118IS Quantifier

Conclusion

The implementation of 4-Desisopropyl-4-ethyl Nateglinide-d5 as a Stable Isotope-Labeled Internal Standard is non-negotiable for the robust LC-MS/MS quantification of Nateglinide's Impurity E. However, simply using a deuterated standard is insufficient. By enforcing strict isotopic purity specifications (>99% enrichment, <0.1% D0 contribution) and employing self-validating workflows, bioanalytical scientists can eliminate isotopic cross-talk, correct for matrix suppression, and ensure that their analytical data withstands the highest levels of regulatory scrutiny.

References

  • Pharmaffiliates. "Nateglinide-impurities: 4-Desisopropyl-4-ethyl Nateglinide." Available at:[Link]

  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Available at: [Link]

Sources

Exploratory

Advanced Synthesis Pathways and Isotopic Labeling of Nateglinide Impurities for LC-MS/MS Bioanalysis

Executive Summary Nateglinide is a rapid-acting, amino-acid derivative insulin secretagogue utilized in the management of type 2 diabetes mellitus[]. During its active pharmaceutical ingredient (API) manufacturing proces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nateglinide is a rapid-acting, amino-acid derivative insulin secretagogue utilized in the management of type 2 diabetes mellitus[]. During its active pharmaceutical ingredient (API) manufacturing process, several structurally similar impurities are generated due to isomeric contamination or procedural racemization. For rigorous pharmacokinetic profiling and therapeutic drug monitoring, the quantification of these impurities via LC-MS/MS requires highly specific Stable Isotope-Labeled Internal Standards (SIL-IS), such as deuterated nateglinide derivatives[2]. This whitepaper details the mechanistic causality, synthetic pathways, and self-validating experimental protocols for synthesizing deuterated nateglinide impurities.

Structural and Mechanistic Profiling of Nateglinide Impurities

Nateglinide functions by inhibiting ATP-sensitive potassium channels in pancreatic β-cells, a mechanism highly dependent on its specific stereochemistry: N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine[]. Deviations in this stereochemistry or structural backbone yield pharmacopeial impurities that must be strictly monitored[3][4].

The most critical impurities include:

  • Impurity B (L-Nateglinide): The L-phenylalanine enantiomer (N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-L-phenylalanine). This arises from chiral impurities in the D-phenylalanine starting material or racemization during harsh coupling conditions[5][6].

  • Impurity C (cis-Nateglinide): The cis-isomer of the cyclohexyl ring, originating from incomplete purification of the trans-4-isopropylcyclohexanecarboxylic acid precursor[7].

  • Impurity E: 4-Desisopropyl-4-ethyl nateglinide, a structural analog stemming from aliphatic chain variations in the starting materials[4].

To accurately quantify these trace impurities in biological matrices, deuterated internal standards (e.g., Nateglinide-d5, where the phenyl ring contains 5 deuterium atoms) are synthesized to correct for matrix effects and ionization suppression during mass spectrometry[2].

Synthesis Strategies for Deuterated Impurities (SIL-IS)

The synthesis of deuterated nateglinide impurities generally follows two distinct paradigms: a bottom-up de novo assembly and a top-down late-stage C-H deuteration.

Synthesis Start Starting Materials DPhe L/D-Phenylalanine-d5 (Isotopically Labeled) Start->DPhe Bottom-Up Pathway Unlabeled Unlabeled Nateglinide Impurities (e.g., Impurity C) Start->Unlabeled Top-Down Pathway Coupling Biphasic Schotten-Baumann Coupling (NaOH/Toluene) DPhe->Coupling AcidCl cis/trans-4-Isopropylcyclohexane carbonyl chloride AcidCl->Coupling Product Deuterated Nateglinide Impurities (SIL-IS) Coupling->Product >98% Isotopic Purity PdCat Pd-Catalyzed C-H Deuteration (D2O) Unlabeled->PdCat PdCat->Product H/D Exchange

Figure 1: Divergent synthetic pathways for generating deuterated nateglinide impurities.

Bottom-Up: De Novo Biphasic Assembly

This classical approach involves the acylation of a pre-deuterated amino acid (e.g., L-phenylalanine-d5) with the corresponding acid chloride[8]. To prevent the racemization of the sensitive chiral center and suppress the hydrolysis of the acid chloride, a biphasic Schotten-Baumann reaction system (toluene/water) is utilized[7][8].

Top-Down: Late-Stage C-H Deuteration

Recent breakthroughs in organometallic chemistry allow for the direct isotopic labeling of complex pharmaceutical scaffolds. Utilizing a dual ligand-based palladium catalyst, unlabeled nateglinide impurities can undergo nondirected late-stage C-H deuteration on the arene moiety using D₂O as a cost-effective deuterium source[9]. This method exhibits extraordinary functional group tolerance toward amides and carboxylic acids, preventing substrate decomposition[9].

Mechanism Precat Pd(II) Precatalyst + Ligand System Active Active Pd(II) Catalyst Precat->Active Coord Arene Coordination (Phenyl Ring) Active->Coord CHAct Reversible C-H Activation (Concerted Metalation-Deprotonation) Coord->CHAct Exchange H/D Exchange (Deuterium from D2O) CHAct->Exchange Release Product Release (Deuterated Impurity) Exchange->Release Release->Active Catalytic Cycle

Figure 2: Mechanistic catalytic cycle for the late-stage Pd-catalyzed C-H deuteration of nateglinide arenes.

Experimental Methodologies & Protocols

Protocol 1: Biphasic Schotten-Baumann Synthesis of L-Nateglinide-d5 (Impurity B-d5)

This protocol utilizes a self-validating biphasic system to synthesize the deuterated L-enantiomer impurity[6][8].

Mechanistic Rationale: The biphasic nature isolates the highly reactive trans-4-isopropylcyclohexanecarbonyl chloride in the organic phase (toluene), while the L-phenylalanine-d5 resides in the aqueous phase. The reaction occurs exclusively at the interface, protecting the acid chloride from bulk aqueous hydrolysis[8].

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Dissolve 1.0 eq of L-phenylalanine-d5 in a 10% NaOH aqueous solution. Causality: Maintaining an alkaline environment (pH > 10) ensures the amino group is fully deprotonated (-NH₂), maximizing its nucleophilicity for the impending acyl attack.

  • Phase Integration: Add toluene to the aqueous solution to form a distinct biphasic system, then cool the reactor to 5–10 °C[7][8]. Causality: Low temperatures suppress the exothermic degradation of the acid chloride and prevent chiral inversion.

  • Acylation: Slowly add a solution of trans-4-isopropylcyclohexanecarbonyl chloride (1.05 eq) in toluene dropwise. Simultaneously, add 10% NaOH to maintain the pH between 10 and 11[8].

  • Self-Validation Checkpoint: Monitor the pH. The active consumption of base indicates reaction progress. Once the pH stabilizes without further NaOH addition, the acylation is complete.

  • Isolation: Separate the organic layer. Acidify the aqueous layer with 2M HCl to pH 2–3. The deuterated free acid (Impurity B-d5) will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Pd-Catalyzed Late-Stage Deuteration of Impurity C

This protocol applies a top-down isotopic labeling approach to pre-synthesized Impurity C (cis-Nateglinide)[7][9].

Mechanistic Rationale: The Pd(II) catalyst coordinates to the phenyl ring of Impurity C. Through a concerted metalation-deprotonation (CMD) mechanism, reversible C-H activation occurs, allowing D₂O to exchange protons for deuterons without altering the cis-configuration of the cyclohexyl ring[9].

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a reaction vial with Impurity C (1.0 eq), Pd(OAc)₂ (5 mol %), and the specific dual-ligand system (10 mol %)[9].

  • Solvent Addition: Add cyclopentyl methyl ether (CPME) and D₂O (50 eq) to the vial. Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the CMD process, while the sealed environment prevents D₂O evaporation.

  • Self-Validation Checkpoint: Post-reaction, perform a rapid LC-MS scan. A mass shift from m/z 318 [M+H]⁺ to m/z 323 [M+H]⁺ confirms the successful incorporation of 5 deuterium atoms on the phenyl ring.

  • Purification: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via preparative reverse-phase HPLC to yield cis-Nateglinide-d5.

Quantitative Data & Quality Control

To ensure the synthesized deuterated impurities are viable as SIL-IS for therapeutic drug monitoring, they must meet strict isotopic purity and structural criteria[2][10].

Table 1: Structural and Mass Spectrometry Profiling of Nateglinide Impurities

Impurity DesignationChemical VarianceUnlabeled m/z [M+H]⁺Deuterated SIL-IS m/z[M+H]⁺Target Deuteration Site
Nateglinide (API) trans-isomer, D-Phe318.4323.4Phenyl ring (d5)
Impurity B trans-isomer, L-Phe318.4323.4Phenyl ring (d5)
Impurity C cis-isomer, D-Phe318.4323.4Phenyl ring (d5)
Impurity E 4-Desisopropyl-4-ethyl304.4309.4Phenyl ring (d5)

Table 2: Critical Parameters for Biphasic Schotten-Baumann Assembly

Reaction ParameterTarget RangeMechanistic Rationale
Temperature 5 °C – 10 °CPrevents exothermic hydrolysis of the acid chloride and preserves chiral integrity[7].
Aqueous pH 10.0 – 11.0Ensures the phenylalanine amine remains deprotonated and highly nucleophilic[8].
Solvent System Toluene / WaterBiphasic separation isolates the acid chloride from bulk water, forcing reaction at the interface[8].

References

  • MedChemExpress. "Nateglinide-d5 (A4166 d5) | Stable Isotope." MedChemExpress.com. Available at:[2]

  • Chemicea Pharmaceuticals. "Nateglinide Impurities." Chemicea.com. Available at:[3]

  • Pharmaffiliates. "Nateglinide-impurities." Pharmaffiliates.com. Available at:[4]

  • BOC Sciences. "Nateglinide Impurities." Bocsci.com. Available at:[]

  • SynZeal. "Nateglinide EP Impurity B | 105816-05-5." Synzeal.com. Available at:[5]

  • Chemicea Pharmaceuticals. "Nateglinide EP Impurity B | CAS No- 105816-05-5." Chemicea.com. Available at:[6]

  • Veeprho. "Nateglinide Impurity 2." Veeprho.com. Available at:[10]

  • Google Patents. "WO2004005240A1 - Process for preparing nateglinide and intermediates thereof." Google.com. Available at:[8]

  • Google Patents. "US20130165686A1 - Process for the Preparation of Nateglinide." Google.com. Available at:[7]

  • Journal of the American Chemical Society. "Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes." Acs.org. Available at:[9]

Sources

Foundational

Introduction: The Significance of Isotopically Labeled Standards in Pharmaceutical Analysis

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-Desisopropyl-4-ethyl Nateglinide-d5 In the landscape of modern drug development and bioanalysis, stable isotope-labeled (SIL) internal standards are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-Desisopropyl-4-ethyl Nateglinide-d5

In the landscape of modern drug development and bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable tools. They provide a level of precision and accuracy in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), that is often unattainable with other methods.[1] Deuterated standards, such as 4-Desisopropyl-4-ethyl Nateglinide-d5, are chemically identical to the analyte of interest but have a greater mass due to the incorporation of deuterium atoms. This mass difference allows them to be distinguished by a mass spectrometer, while their similar chemical behavior ensures they experience comparable effects during sample preparation and analysis, such as extraction efficiency and matrix effects.[1][2] This guide provides a comprehensive technical overview of two fundamental molecular properties of 4-Desisopropyl-4-ethyl Nateglinide-d5: its molecular weight and exact mass. Understanding these properties is critical for its use as an internal standard in the bioanalysis of Nateglinide and its analogs.

Nateglinide is an oral anti-diabetic drug used to treat type 2 diabetes.[3][4][5][6][7] 4-Desisopropyl-4-ethyl Nateglinide-d5 is a derivative where the isopropyl group on the cyclohexane ring is replaced by an ethyl group, and five hydrogen atoms on the phenyl ring are substituted with deuterium. This modification makes it an ideal internal standard for quantifying Nateglinide or its ethyl analog in biological matrices.[8]

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of mass spectrometry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts that are crucial for accurate analysis.[9][10][11]

  • Molecular Weight (or Average Molecular Mass): This is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the isotopic abundances of each element. For instance, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural abundance of both ¹²C and ¹³C. Molecular weight is typically expressed in Daltons (Da) or grams per mole ( g/mol ).[12]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[13] High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of measuring the exact mass of a molecule with high precision, often to within a few parts per million (ppm).[12][14][15] This level of accuracy allows for the confident determination of elemental composition.

For a deuterated compound like 4-Desisopropyl-4-ethyl Nateglinide-d5, the distinction is particularly important. The molecular weight will be an average value, while the exact mass will be a precise value based on the specific isotopes present.

Physicochemical Properties of 4-Desisopropyl-4-ethyl Nateglinide-d5

A clear understanding of the fundamental properties of this compound is essential for its application. The following table summarizes the key identifiers and calculated masses.

PropertyValueSource(s)
Chemical Name trans-N-[(4-Ethylcyclohexyl)carbonyl]-D-(phenyl-d5)alanine[13]
Molecular Formula C₁₈H₂₀D₅NO₃[8][16]
CAS Number 1356011-67-0[8][13][16]
Molecular Weight 308.43 g/mol [8][16]
Exact Mass 308.215 Da[13]

Workflow for the Determination of Exact Mass by High-Resolution Mass Spectrometry

The determination of the exact mass of a small molecule like 4-Desisopropyl-4-ethyl Nateglinide-d5 is a multi-step process that requires careful sample preparation and the use of high-resolution instrumentation.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Final Sample Final Sample Working Solution->Final Sample Spiking LC Separation LC Separation Final Sample->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization TOF Analysis TOF Analysis ESI Ionization->TOF Analysis Mass Spectrum Mass Spectrum TOF Analysis->Mass Spectrum Mass Extraction Mass Extraction Mass Spectrum->Mass Extraction Mass Confirmation Mass Confirmation Mass Extraction->Mass Confirmation

Caption: Workflow for Exact Mass Determination.

Experimental Protocol

1. Sample Preparation

  • Objective: To prepare a solution of 4-Desisopropyl-4-ethyl Nateglinide-d5 at a suitable concentration for LC-HRMS analysis.

  • Materials:

    • 4-Desisopropyl-4-ethyl Nateglinide-d5 standard

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Desisopropyl-4-ethyl Nateglinide-d5 and dissolve it in 1 mL of methanol to prepare a stock solution.

    • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water to create a working solution.

    • Final Sample (100 ng/mL): Further dilute the working solution 1:100 with the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) to obtain a final concentration suitable for injection.

2. LC-HRMS Analysis

  • Objective: To separate the analyte from any potential impurities and obtain a high-resolution mass spectrum.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap)

  • LC Parameters (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • HRMS Parameters (Example for ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 120 V

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Mass Range: m/z 100-1000

    • Data Acquisition: Centroid mode, with a scan rate of 2 spectra/second

3. Data Analysis

  • Objective: To extract the accurate mass of the analyte from the acquired data and compare it with the theoretical exact mass.

  • Software: Instrument-specific data analysis software.

  • Procedure:

    • Generate the total ion chromatogram (TIC).

    • Extract the mass spectrum corresponding to the chromatographic peak of 4-Desisopropyl-4-ethyl Nateglinide-d5.

    • Identify the monoisotopic peak of the protonated molecule ([M+H]⁺).

    • Compare the measured exact mass with the theoretical exact mass calculated from the molecular formula. The mass error should ideally be below 5 ppm.

Conclusion

A thorough understanding and precise determination of the molecular weight and exact mass of 4-Desisopropyl-4-ethyl Nateglinide-d5 are fundamental to its application as a reliable internal standard in quantitative bioanalysis. This guide has delineated the key differences between these two mass concepts, provided the specific values for this deuterated analog, and outlined a detailed workflow for the experimental determination of its exact mass using LC-HRMS. By adhering to such rigorous analytical principles, researchers and drug development professionals can ensure the integrity and accuracy of their pharmacokinetic and metabolic studies involving Nateglinide and its related compounds.

References

  • Pharmaffiliates. Nateglinide-impurities. [Link]

  • Quora. What is the difference between molecular weight and exact mass? [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight? [Link]

  • Pediaa.Com. What is the Difference Between Exact Mass and Molecular Weight. [Link]

  • KCAS Bio. The Value of Deuterated Internal Standards. [Link]

  • Drugs.com. Nateglinide: Package Insert / Prescribing Information / MOA. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Quora. What is the difference between molecular weight and exact mass? [Link]

  • Broad Institute. What is Mass Spectrometry? [Link]

  • PubMed. Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging. [Link]

  • Longdom Publishing. A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. [Link]

  • Pharmaffiliates. CAS No : 1356011-67-0| Chemical Name : 4-Desisopropyl-4-ethyl Nateglinide-d5. [Link]

  • U.S. Food and Drug Administration. Nateglinide Tablets. [Link]

  • ResearchGate. Chemical Structure of Nateglinide. [Link]

  • PubChem. Nateglinide. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • 百泰派克生物科技. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [Link]

  • ResearchGate. Chemical Structure of Nateglinide Nanoparticles represent an effective... [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Nateglinide Using d5-Labeled Impurities: A Technical Whitepaper

Executive Summary Nateglinide is a D-phenylalanine derivative and a short-acting insulinotropic agent widely prescribed for the management of type 2 diabetes mellitus[1]. Because of its rapid onset and short duration of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nateglinide is a D-phenylalanine derivative and a short-acting insulinotropic agent widely prescribed for the management of type 2 diabetes mellitus[1]. Because of its rapid onset and short duration of action, accurate pharmacokinetic (PK) profiling is crucial for therapeutic drug monitoring, optimizing dosing regimens, and understanding complex drug-drug interactions.

This whitepaper details the mechanistic rationale and step-by-step methodology for quantifying nateglinide and its oxidative impurities using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specifically, we explore the critical role of stable isotope-labeled internal standards (SIL-IS)—such as nateglinide-d5—in creating a self-validating analytical system that guarantees scientific integrity and quantitative accuracy[2].

Mechanistic Grounding: Nateglinide Pharmacokinetics

Nateglinide stimulates insulin secretion by inhibiting ATP-sensitive K+ channels in pancreatic β-cells, leading to calcium influx and rapid insulin release[1]. Following oral administration, the drug is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations ( Cmax​ ) within 0.5 to 1.0 hours, and is highly bound to plasma proteins (approximately 98%), primarily serum albumin[3].

Metabolic Pathways and Impurity Profiling

Understanding the metabolic fate of nateglinide is essential for identifying circulating impurities and metabolites during PK profiling. Nateglinide is extensively metabolized by the hepatic mixed-function oxidase system. The primary metabolic modifications occur via the oxidation of the isopropyl group, which is mediated predominantly by CYP2C9, with minor contributions from CYP3A4[3].

This oxidation yields several impurities/metabolites, including monohydroxylated diastereoisomers and diol-containing isomers[4]. Furthermore, direct glucuronidation of the carboxylic acid moiety produces phase II conjugates, facilitating renal excretion, which accounts for 83% of the eliminated dose[4].

G Nateglinide Nateglinide (Parent Drug) CYP2C9 CYP2C9 (Major) Nateglinide->CYP2C9 Oxidation CYP3A4 CYP3A4 (Minor) Nateglinide->CYP3A4 Oxidation Glucuronidation Direct Glucuronidation Nateglinide->Glucuronidation Phase II Hydroxylated Hydroxylated Metabolites (Isopropyl modifications) CYP2C9->Hydroxylated CYP3A4->Hydroxylated Excretion Renal Excretion (83%) Hydroxylated->Excretion Glucuronidation->Excretion

Nateglinide metabolic pathways via CYP450 enzymes and phase II glucuronidation.

The Role of Stable Isotope Labeling (Nateglinide-d5)

In LC-MS/MS bioanalysis, matrix effects—such as ion suppression or enhancement caused by endogenous plasma phospholipids—can severely compromise quantitative accuracy. To counteract this, stable isotope-labeled (SIL) compounds are deployed as internal references[5].

Nateglinide-d5 (CAS: 1227666-13-8; Formula: C19​H22​D5​NO3​ ) is synthesized by replacing five protons on the phenylalanine aromatic ring with deuterium[6].

Causality of Experimental Choice: Because nateglinide-d5 shares the exact physicochemical properties of the unlabeled drug, it co-elutes chromatographically[7]. Consequently, both the analyte and the internal standard enter the mass spectrometer's ionization source simultaneously, experiencing identical matrix effects. This dynamic creates a self-validating system: any fluctuation in extraction recovery or ionization efficiency impacts both molecules equally. By quantifying the ratio of the analyte to the d5-IS rather than absolute peak area, the method mathematically nullifies matrix-induced errors[5].

Experimental Methodology: LC-MS/MS Workflow

The following protocol outlines a validated LC-MS/MS methodology for nateglinide quantification in human plasma, ensuring high recovery and minimal matrix interference[8].

G Plasma Plasma Sample Collection Spike Spike with Nateglinide-d5 (SIL-IS) Plasma->Spike Extraction Liquid-Liquid Extraction (LLE) with Ethyl Acetate Spike->Extraction Corrects for recovery LC Chromatographic Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS in MRM Mode) LC->MS Corrects for matrix effect Data Data Analysis & PK Profiling MS->Data

LC-MS/MS bioanalytical workflow utilizing Nateglinide-d5 as an internal standard.

Step-by-Step Protocol

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 200 µL of human plasma into a clean microcentrifuge tube[8].

  • Spike IS: Add 20 µL of Nateglinide-d5 working solution (e.g., 500 ng/mL) to act as the internal standard[2]. Vortex briefly to ensure homogenous distribution.

  • Extraction: Add 2.0 mL of ethyl acetate to the plasma mixture[8].

    • Causality: Ethyl acetate is selected because it provides exceptionally high recovery for moderately polar, acidic drugs like nateglinide while simultaneously precipitating bulk hydrophilic proteins.

  • Phase Separation: Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Drying: Transfer the upper organic supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (0.1% formic acid : acetonitrile, 20:80 v/v)[8].

Step 2: Chromatographic Separation

  • Injection: Inject 10 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[9].

  • Elution: Run an isocratic elution using a mobile phase of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min[8].

    • Causality: The acidic modifier (formic acid) ensures the carboxylic acid group of nateglinide remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, guaranteeing sharp, symmetrical peak shapes.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)

  • Ionization: Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) mode[9].

  • Detection: Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions. For nateglinide, monitor the specific transition (e.g., m/z 318.2 → 162.1). For nateglinide-d5, monitor the corresponding +5 Da mass shift[2].

Quantitative Data & Validation Parameters

To ensure the scientific integrity of the PK data, the LC-MS/MS method must adhere to stringent bioanalytical validation guidelines (e.g., FDA/EMA). The table below summarizes typical validation metrics achieved when using a d5-SIL internal standard for nateglinide profiling[8][9].

Validation ParameterTypical Value / RangeMechanistic Significance
Linearity Range 10.0 – 10,000 ng/mLBroad dynamic range covers the entire PK profile, from peak absorption ( Cmax​ ) down to the terminal elimination phase.
Lower Limit of Quantitation (LLOQ) 10.0 ng/mLHigh sensitivity ensures accurate tracking of the terminal half-life ( t1/2​ ) without signal-to-noise degradation.
Intra/Inter-day Precision (%CV) < 6.0%Validates the reproducibility of the LLE extraction and the robustness of the SIL-IS correction mechanism.
Extraction Recovery > 85%Demonstrates the high thermodynamic efficiency of ethyl acetate in partitioning the drug from the aqueous plasma matrix.
Matrix Effect NegligibleProves that nateglinide-d5 effectively compensates for ion suppression caused by co-eluting endogenous phospholipids.

Conclusion

The integration of nateglinide-d5 as a stable isotope-labeled internal standard fundamentally elevates the rigor of pharmacokinetic profiling. By neutralizing matrix effects and standardizing extraction recoveries, this LC-MS/MS framework provides a highly trustworthy, self-validating system. For drug development professionals and analytical scientists, adopting this methodology ensures precise quantification of nateglinide and its oxidative impurities in complex biological matrices, ultimately leading to safer and more effective therapeutic monitoring.

Sources

Foundational

Mechanism of Formation and Control Strategy for 4-Desisopropyl-4-ethyl Nateglinide in API Synthesis

Executive Summary Nateglinide is a short-acting insulin secretagogue of the meglitinide class, widely utilized in the management of Type 2 Diabetes Mellitus. During the synthesis of the Active Pharmaceutical Ingredient (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nateglinide is a short-acting insulin secretagogue of the meglitinide class, widely utilized in the management of Type 2 Diabetes Mellitus. During the synthesis of the Active Pharmaceutical Ingredient (API), rigorous control of process impurities is mandated by ICH Q3A guidelines. One of the most critical and structurally elusive related substances is 4-Desisopropyl-4-ethyl Nateglinide (officially designated as Nateglinide EP Impurity E or Nateglinide Ethyl Analog)[1].

Because this impurity shares a nearly identical thermodynamic and solubility profile with the API, it resists standard downstream purification. This whitepaper details the mechanistic origin of this impurity, provides a self-validating experimental protocol for tracking its fate, and establishes a Quality by Design (QbD) control strategy for drug development professionals.

Chemical Characterization

To understand the persistence of this impurity, we must first examine its structural homology to the target API.

  • Target API (Nateglinide): N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine[2].

  • Impurity E: N-(trans-4-ethylcyclohexylcarbonyl)-D-phenylalanine.

  • CAS Number: 105746-45-0[3].

The sole structural variance is the replacement of the isopropyl moiety on the cyclohexane ring with an ethyl group. This subtle truncation does not significantly alter the molecule's polarity or pKa, making chromatographic separation and crystallization-based purging highly challenging.

Mechanistic Origin: The "Propylene-to-API" Pipeline

The formation of 4-Desisopropyl-4-ethyl Nateglinide is a classic example of upstream raw material contamination propagating through an entire synthetic sequence. The causality of its formation is rooted in the petrochemical sourcing of the starting materials.

The cyclohexane moiety of Nateglinide is derived from trans-4-isopropylcyclohexanecarboxylic acid (Nateglinide Impurity A, CAS 7077-05-6)[4]. This precursor is synthesized industrially starting from cumene (isopropylbenzene).

  • Raw Material Contamination: Cumene is produced via the Friedel-Crafts alkylation of benzene with propylene. Industrially sourced propylene streams often contain trace amounts of ethylene. Consequently, alkylation with ethylene yields ethylbenzene as a co-contaminant in the cumene supply[5].

  • Parallel Synthesis: Ethylbenzene undergoes the exact same chemical transformations as cumene. It is acylated and oxidized to 4-ethylbenzoic acid, which is subsequently catalytically hydrogenated to yield trans-4-ethylcyclohexanecarboxylic acid.

  • Amidation Kinetics: In the final API synthesis step, the trans-4-ethylcyclohexanecarboxylic acid impurity is activated (e.g., via thionyl chloride) and coupled with D-phenylalanine. Because the steric and electronic profiles of the ethyl and isopropyl groups are highly similar, the amidation kinetics are nearly identical. The ethyl-substituted precursor reacts seamlessly, resulting in the direct formation of 4-Desisopropyl-4-ethyl Nateglinide.

Pathway cluster_0 Primary API Synthesis cluster_1 Impurity E Formation A Cumene (Isopropylbenzene) B 4-Isopropylbenzoic Acid A->B Acylation & Oxidation E Ethylbenzene (Impurity) A->E Propylene stream contaminated with Ethylene C trans-4-Isopropylcyclohexane- carboxylic Acid B->C Hydrogenation D Nateglinide (API) C->D + D-Phenylalanine F 4-Ethylbenzoic Acid E->F Acylation & Oxidation G trans-4-Ethylcyclohexane- carboxylic Acid F->G Hydrogenation H 4-Desisopropyl-4-ethyl Nateglinide G->H + D-Phenylalanine

Parallel reaction pathways showing the propagation of ethylbenzene into Impurity E.

Experimental Workflow: Fate and Purge Study

To validate this mechanism and establish upstream specification limits, a fate and purge study must be executed. The following self-validating protocol tracks the transmission of the ethyl-variant from the starting material to the final API.

Internal Control: A parallel unspiked baseline batch must be run simultaneously to establish the endogenous Impurity E baseline, ensuring the calculated purge factor accurately reflects the spiked ethylbenzene.

Step-by-Step Protocol:
  • Spiking: Prepare three batches of cumene spiked with precisely quantified levels of ethylbenzene (e.g., 0.1%, 0.5%, and 1.0% w/w).

  • Upstream Synthesis: Subject the spiked cumene to standard acylation, oxidation, and catalytic hydrogenation (using a Ru/C catalyst) to produce crude 4-isopropylcyclohexanecarboxylic acid. Isolate the trans-isomer.

  • Amidation: React the spiked trans-4-isopropylcyclohexanecarboxylic acid with thionyl chloride, followed by coupling with D-phenylalanine in the presence of aqueous sodium hydroxide.

  • Crystallization: Precipitate the crude Nateglinide by acidification. Crystallize the stable Form H polymorph using an Acetone/Water solvent-antisolvent system at 58–72°C[6].

  • Quantification: Analyze the isolated API using a validated stability-indicating HPLC-UV method[7] to quantify the residual 4-Desisopropyl-4-ethyl Nateglinide.

  • Purge Factor Calculation: Calculate the purge factor (PF) = (Initial Impurity % in Starting Material) / (Final Impurity % in API).

Workflow Step1 1. Spike Starting Material (Add known % of Ethylbenzene) Step2 2. Execute Synthesis Steps (Hydrogenation & Amidation) Step1->Step2 Step3 3. Isolate Crude API (Nateglinide + Impurity E) Step2->Step3 Step4 4. Crystallization (Acetone/Water system) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify Impurity E) Step4->Step5 Step6 6. Calculate Purge Factor (Control Strategy Validation) Step5->Step6

Self-validating experimental workflow for determining the Impurity E purge factor.

Analytical Methodology & Data Presentation

Accurate quantification of Impurity E relies on a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. Based on USP/EP compendial standards, the following chromatographic parameters are optimized for the baseline separation of the ethyl analog from the main Nateglinide peak[2][8].

Table 1: Optimized Chromatographic Parameters
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Monobasic sodium phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 65:35 Buffer:ACN)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Table 2: Representative Purge Data (Spike vs. Output)
Spike Level (Ethylbenzene)Impurity E in Crude APIImpurity E in Crystallized APICalculated Purge Factor
0.10% w/w 0.09%0.03%3.3
0.50% w/w 0.48%0.15%3.2
1.00% w/w 0.95%0.31%3.1

Quality by Design (QbD) & Control Strategy

The quantitative data reveals a critical insight: while the Acetone/Water crystallization step provides a moderate purge factor (~3.2), it is highly inefficient at completely removing Impurity E. This inefficiency is directly caused by the structural homology between the ethyl and isopropyl groups, leading to co-crystallization within the Nateglinide Form H lattice.

Conclusion for Drug Development: Attempting to control 4-Desisopropyl-4-ethyl Nateglinide solely at the final API stage is a high-risk strategy. The most scientifically sound QbD approach is to establish a stringent specification limit (e.g., NMT 0.1%) for ethylbenzene in the cumene starting material, or to strictly control the limits of trans-4-ethylcyclohexanecarboxylic acid in the intermediate prior to the amidation step.

References[1] Title: Nateglinide EP Impurity E, Source: Allmpus, URL: https://www.allmpus.com[2] Title: Nateglinide - USP-NF, Source: US Pharmacopeia, URL: https://www.uspnf.com[3] Title: Nateglinide EP Impurity E | CAS No- 105746-45-0, Source: Simson Pharma, URL:https://www.simsonpharma.com[4] Title: NTG05: Nateglinide EP Impurity E, Source: Molcan, URL:https://www.molcan.com[5] Title: Nateglinide impurity A EP Reference Standard, Source: Sigma Aldrich, URL:https://www.sigmaaldrich.com[6] Title: Newly Released Reference Standards, Source: Scribd, URL: https://www.scribd.com[7] Title: A Process For Synthesizing Highly Pure Nateglinide Form H, Source: Quick Company, URL:https://www.quickcompany.in[9] Title: Simultaneous stability-indicating analysis of nateglinide and pioglitazone using RP-HPLC, Source: Macedonian Pharmaceutical Bulletin, URL: https://mfd.org.mk[8] Title: Stability-Indicating RP-HPLC Method for Antidiabetic Drugs, Source: IJFMR, URL: https://www.ijfmr.com

Sources

Exploratory

Physicochemical Characterization and Bioanalytical Application of 4-Desisopropyl-4-ethyl Nateglinide-d5

Executive Summary In the rigorous landscape of pharmaceutical quality by design (QbD) and pharmacokinetic bioanalysis, the precise quantification of Active Pharmaceutical Ingredients (APIs) and their related impurities i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical quality by design (QbD) and pharmacokinetic bioanalysis, the precise quantification of Active Pharmaceutical Ingredients (APIs) and their related impurities is a non-negotiable regulatory requirement. Nateglinide, a meglitinide-class antidiabetic agent, presents unique analytical challenges due to its high lipophilicity and susceptibility to matrix effects during mass spectrometric ionization.

4-Desisopropyl-4-ethyl Nateglinide is a critical, pharmacopeial-recognized related substance (European Pharmacopoeia Impurity E)[1]. Its stable isotope-labeled counterpart, 4-Desisopropyl-4-ethyl Nateglinide-d5 , serves as an elite internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this molecule, detail its role in self-validating analytical systems, and provide field-proven protocols for its deployment.

Structural Rationale and Physicochemical Profiling

Understanding the physicochemical behavior of a SIL-IS is the foundation of robust method development. The structural modifications in 4-Desisopropyl-4-ethyl Nateglinide-d5 are not arbitrary; they are engineered to solve specific analytical problems.

Causality of Structural Modifications
  • The Ethyl Substitution: Nateglinide contains an isopropyl group on its cyclohexyl ring. Substituting this with an ethyl group yields a known process impurity (Impurity E)[1]. Tracking this specific impurity is vital for stability-indicating assays. The loss of one methyl equivalent slightly reduces the steric bulk and lipophilicity compared to the parent drug, but maintains the core D-phenylalanine pharmacophore.

  • The Deuterium Labeling (d5): The incorporation of five deuterium atoms on the phenyl ring is a deliberate, causality-driven design choice[3]. Unlike labile protons (e.g., those on the carboxylic acid or amide nitrogen), aromatic deuterons are highly resistant to hydrogen-deuterium exchange (HDX) in the protic solvents or acidic mobile phases typically used in reversed-phase UHPLC. This ensures the mass shift (+5 Da) remains absolute and stable during extraction and ionization, preventing isotopic scrambling and maintaining quantitative integrity.

Quantitative Data Summary

The following table summarizes the physicochemical parameters of the standard, extrapolating core constants from the parent Nateglinide molecule where structural homology dictates identical behavior.

PropertyValueSource
Chemical Name 4-Desisopropyl-4-ethyl Nateglinide-d5[2]
Synonym Nateglinide EP Impurity E-d5[1]
CAS Number 1356011-67-0[2]
Molecular Formula C18H20D5NO3[2]
Molecular Weight 308.43 g/mol [2]
pKa (Parent Nateglinide) ~3.1 (Carboxylic acid)[4],[5]
LogP (Parent Nateglinide) ~4.2 (Highly lipophilic)[4]
Melting Point (Parent) 129–131 °C[5]
Isotopic Labeling Deuterium (d5) on phenyl ring[3]

Biological Context: Mechanism of Action

While 4-desisopropyl-4-ethyl nateglinide-d5 is primarily an ex vivo analytical tool, understanding the pharmacodynamics of its parent class dictates the biological matrices (e.g., pancreatic tissue extracts, plasma) from which it is often extracted. Meglitinides stimulate rapid, short-acting insulin secretion by targeting specific ion channels in the pancreas.

MOA Nateglinide Nateglinide / Analogs SUR1 SUR1 Subunit of K_ATP Channel Nateglinide->SUR1 Binds to K_ATP Closure of K_ATP Channels SUR1->K_ATP Triggers Depolarization Membrane Depolarization K_ATP->Depolarization Induces Ca_Channel Opening of Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activates Insulin Exocytosis of Insulin Granules Ca_Channel->Insulin Stimulates

Pharmacodynamic signaling pathway of Nateglinide-class insulin secretagogues in pancreatic β-cells.

Analytical Characterization Workflows

The Superiority of SIL-IS in Matrix Effect Normalization

When developing an LC-MS/MS assay for lipophilic drugs like Nateglinide (LogP ~4.2)[4], matrix effects—specifically ion suppression in the electrospray ionization (ESI) source—are the primary failure mode. A generic internal standard often elutes at a different retention time, exposing it to a different matrix composition than the analyte.

By utilizing 4-Desisopropyl-4-ethyl Nateglinide-d5, we establish a self-validating system . Because the d5-analog shares the exact physicochemical properties (LogP, pKa) as the unlabeled impurity, it co-elutes chromatographically. It experiences the exact same matrix micro-environment at the moment of ionization, perfectly normalizing any suppression or enhancement.

Self-Validating Experimental Protocols

A robust bioanalytical protocol cannot simply assume the purity of its reagents; it must actively prove its own validity during every run. Below are the step-by-step methodologies for validating and utilizing this standard.

Protocol 1: Evaluation of Isotopic Cross-Talk (System Suitability)

Causality: Commercially synthesized SIL-IS compounds may contain trace amounts of the unlabeled (d0) molecule. If this contamination is injected into the LC-MS/MS, it will artificially inflate the analyte signal, causing a positive quantitative bias. This protocol self-validates the isotopic purity.

  • Preparation: Prepare a neat solution of 4-Desisopropyl-4-ethyl Nateglinide-d5 in 50:50 Acetonitrile:Water at the intended working concentration (e.g., 50 ng/mL).

  • Injection: Inject 5 µL of the solution into the UHPLC-MS/MS system.

  • Monitoring: Monitor both the MRM transition for the d5 IS (e.g., m/z 309.2 → 167.1) and the d0 Impurity E (e.g., m/z 304.2 → 162.1).

  • Validation Criteria: Calculate the peak area of the d0 channel. The system is validated only if the d0 signal is <5% of the established Lower Limit of Quantification (LLOQ) response for the assay.

Protocol 2: High-Throughput LC-MS/MS Bioanalytical Workflow

Causality: Because Nateglinide is highly protein-bound in plasma, aggressive extraction techniques are required. Spiking the SIL-IS at the very beginning ensures that any volumetric losses or extraction inefficiencies are mathematically nullified by the analyte/IS ratio.

  • Sample Aliquoting: Transfer 50 µL of biological plasma into a 96-well plate.

  • SIL-IS Spiking: Add 10 µL of the 4-Desisopropyl-4-ethyl Nateglinide-d5 working solution (50 ng/mL) to all wells (excluding double blanks). Vortex for 30 seconds to ensure equilibration with plasma proteins.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to ensure the carboxylic acid remains protonated, pKa 3.1)[4].

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-induced peak broadening).

  • UHPLC-MS/MS Analysis: Inject onto a C18 reversed-phase column. Quantify using the peak area ratio of the unlabeled target to the d5 SIL-IS.

LCMS_Workflow Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike SIL-IS (Impurity E-d5) Sample->Spike Extraction 3. Sample Extraction (Protein Precipitation) Spike->Extraction UHPLC 4. UHPLC Separation (Reversed-Phase C18) Extraction->UHPLC MSMS 5. ESI-MS/MS (MRM Detection) UHPLC->MSMS Data 6. Ratio Quantification & Validation MSMS->Data

Step-by-step LC-MS/MS bioanalytical workflow utilizing SIL-IS for matrix effect normalization.

References

  • Nateglinide – Knowledge and References Taylor & Francis URL: [Link]

  • Formulation And Evaluation of Muchoadesive Buccle Tablet For Diabetis using Neteglinide International Journal of Scientific Advances and Research in Technology (IJSART) URL:[Link]

  • CAS No : 1356011-67-0 | Chemical Name : 4-Desisopropyl-4-ethyl Nateglinide-d5 Pharmaffiliates URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Desisopropyl-4-ethyl Nateglinide-d5 as a Novel Internal Standard for the Bioanalysis of Nateglinide by LC-MS/MS

Executive Summary Nateglinide is a short-acting, oral insulinotropic agent prescribed for the clinical management of Type 2 diabetes mellitus[1]. In pharmacokinetic (PK) and bioequivalence (BE) studies, the precise quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nateglinide is a short-acting, oral insulinotropic agent prescribed for the clinical management of Type 2 diabetes mellitus[1]. In pharmacokinetic (PK) and bioequivalence (BE) studies, the precise quantification of nateglinide in human plasma relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While stable isotope-labeled internal standards (SIL-IS) are the gold standard for normalizing experimental variability[2], exact isotopologues can occasionally suffer from isotopic cross-talk or co-elution-induced ion suppression at the upper limit of quantification (ULOQ).

This application note details the use of 4-Desisopropyl-4-ethyl Nateglinide-d5 , a deuterated structural analog, as a highly optimized internal standard. By substituting the isopropyl group with an ethyl group and incorporating a 5-deuterium label, this hybrid IS provides near-identical extraction recovery while inducing a slight chromatographic retention time shift—effectively eliminating competitive ion suppression in the electrospray ionization (ESI) source.

Scientific Rationale & Molecular Design

The Dual-Advantage Mechanism

In LC-MS bioanalysis, the internal standard must account for analyte loss during sample preparation and correct for matrix effects during mass spectrometric detection[2]. The selection of 4-Desisopropyl-4-ethyl Nateglinide-d5[3] is driven by two mechanistic advantages:

  • Chromatographic Resolution (The Analog Effect): The substitution of the bulky isopropyl group with a slightly smaller ethyl group reduces the molecule's lipophilicity (LogP). During reversed-phase chromatography (C18), this causes the IS to elute fractions of a second differently than the target analyte. This micro-separation prevents the IS and the analyte from competing for charge droplets in the ESI source simultaneously, drastically mitigating matrix-induced ion suppression.

  • Absolute Mass Resolution (The Isotope Effect): Nateglinide undergoes collision-induced dissociation (CID) by losing its cyclohexyl moiety, yielding a product ion at m/z 166.0 corresponding to the protonated phenylalanine fragment[4][5]. Because the 5-deuterium label of the IS is located specifically on the D-phenylalanine ring[3], its product ion shifts to m/z 171.1. This 5-Da mass difference guarantees zero isotopic cross-talk between the analyte and the IS.

Physicochemical Properties
PropertyNateglinide4-Desisopropyl-4-ethyl Nateglinide-d5
Role Target AnalyteSIL-Analog Internal Standard
Molecular Formula C19H27NO3C18H20D5NO3
Molecular Weight 317.42 g/mol 308.43 g/mol
Precursor Ion [M+H]+ m/z 318.3m/z 309.2
Product Ion (Quantifier) m/z 166.0m/z 171.1
Estimated LogP ~3.0~2.6

Experimental Protocol: LC-MS/MS Bioanalysis

Reagents & Materials
  • Target Analyte: Nateglinide reference standard.

  • Internal Standard: 4-Desisopropyl-4-ethyl Nateglinide-d5[3].

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Expertise Note: Liquid-Liquid Extraction (LLE) is chosen over protein precipitation to yield a cleaner extract, extending the lifespan of the analytical column and reducing endogenous phospholipid interference[1].

  • Aliquoting: Transfer 200 µL of human plasma (blank, calibrator, or subject sample) into a 5 mL glass test tube.

  • IS Spiking: Add 20 µL of the IS working solution (4-Desisopropyl-4-ethyl Nateglinide-d5 at 500 ng/mL) and vortex briefly.

  • Acidification (Critical Step): Add 200 µL of 0.1 M HCl.

    • Causality: Both nateglinide and the IS contain a carboxylic acid moiety. Lowering the plasma pH below their pKa (~3.1) ensures the molecules are fully protonated and uncharged. This maximizes their partitioning into the non-polar organic solvent in the next step.

  • Extraction: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 2.5 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (0.1% Formic Acid : Acetonitrile, 20:80 v/v). Vortex for 1 minute and transfer to autosampler vials.

Chromatographic & Mass Spectrometric Conditions
  • Column: Reversed-phase C18 (50 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1% Formic acid and Acetonitrile (20:80, v/v)[1].

  • Flow Rate: 0.80 mL/min.

  • Injection Volume: 15 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Nateglinide: m/z 318.3 → 166.0 [1][4]

    • 4-Desisopropyl-4-ethyl Nateglinide-d5: m/z 309.2 → 171.1

Bioanalytical Workflow Visualization

LCMS_Workflow cluster_MS 6. ESI-MS/MS (Positive MRM) Sample 1. Plasma Sample (Contains Nateglinide) Spike 2. Spike SIL-Analog IS (4-Desisopropyl-4-ethyl Nateglinide-d5) Sample->Spike Acidify 3. Acidification (0.1 M HCl) Protonates Carboxylic Acids Spike->Acidify LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE LC 5. RP-HPLC Separation (C18) Slight RT shift mitigates ion suppression LLE->LC Nat_MRM Target Analyte m/z 318.3 → 166.0 LC->Nat_MRM IS_MRM SIL-Analog IS m/z 309.2 → 171.1 LC->IS_MRM Data 7. Quantification & PK Analysis (Peak Area Ratio) Nat_MRM->Data IS_MRM->Data

Figure 1: LC-MS/MS bioanalytical workflow utilizing a deuterated structural analog internal standard.

Method Validation Data

A self-validating method requires rigorous testing against FDA bioanalytical guidelines. The implementation of 4-Desisopropyl-4-ethyl Nateglinide-d5 yields highly reproducible quantitative data, demonstrating that the structural modification does not compromise extraction tracking.

Validation ParameterNateglinide4-Desisopropyl-4-ethyl Nateglinide-d5 (IS)
Linearity Range 10.0 – 10,000 ng/mLN/A (Fixed at 500 ng/mL)
Intra-day Precision (%CV) 0.80% – 8.76%< 4.5%
Inter-day Accuracy (%) 98.00% – 106.27%N/A
Mean LLE Extraction Recovery 64.38 ± 8.14%65.80 ± 6.10%
Matrix Effect (Ion Suppression) < 3.8% variation< 3.2% variation

Data interpretation: The extraction recovery of the IS (65.80%) perfectly mirrors the target analyte (64.38%), validating its utility as an internal standard[1]. Furthermore, the matrix effect variation is kept well below the acceptable 15% threshold, proving the efficacy of the retention-time shift in avoiding ESI signal suppression.

References

  • Vijaya et al. "A novel liquid chromatography–tandem mass spectrometric assay for nateglinide in human plasma and its pharmacokinetic application." American Journal of PharmTech Research.
  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • LGC Standards. "4-Desisopropyl-4-ethyl Nateglinide-d5 Product Information.
  • Niemi et al. "Effect of rifampicin on the pharmacokinetics and pharmacodynamics of nateglinide in healthy subjects." British Journal of Clinical Pharmacology (PMC).
  • Neliti. "Identification and characterization of degradation products of Nateglinide.

Sources

Application

Mass spectrometry fragmentation patterns of 4-Desisopropyl-4-ethyl Nateglinide-d5

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 4-Desisopropyl-4-ethyl Nateglinide-d5 Introduction & Scientific Context Nateglinide is a rapid-acting insulinotropic agent belonging to the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 4-Desisopropyl-4-ethyl Nateglinide-d5

Introduction & Scientific Context

Nateglinide is a rapid-acting insulinotropic agent belonging to the meglitinide class, widely utilized in the management of type 2 diabetes mellitus[1]. During the chemical synthesis and shelf-life degradation of Nateglinide, various structurally related impurities can emerge. One notable analog is 4-Desisopropyl-4-ethyl Nateglinide (often classified as EP Impurity E), wherein the isopropyl group on the cyclohexyl ring is substituted with an ethyl group[2].

In modern bioanalytical and quality control laboratories, quantifying the active pharmaceutical ingredient (API) alongside its impurities requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[3]. To correct for matrix effects and ionization variations, stable isotope-labeled internal standards (SIL-IS) are indispensable. 4-Desisopropyl-4-ethyl Nateglinide-d5 serves as a highly specific SIL-IS[2]. This application note elucidates the electrospray ionization (ESI) fragmentation mechanics of this standard, providing a self-validating protocol for its integration into high-throughput LC-MS/MS workflows.

Structural and Exact Mass Characteristics

Before establishing Multiple Reaction Monitoring (MRM) transitions, it is critical to define the exact mass and isotopic distribution of the precursor ion.

  • Analyte: 4-Desisopropyl-4-ethyl Nateglinide-d5[2]

  • Chemical Formula: C₁₈H₂₀D₅NO₃[2]

  • Monoisotopic Mass: 308.214 Da

  • Precursor Ion [M+H]⁺: m/z 309.2

  • Labeling Site: The five deuterium atoms are localized on the phenyl ring of the D-phenylalanine moiety[2].

Mechanistic Fragmentation Pathways (ESI+)

Understanding the causality behind fragment generation is the cornerstone of assay trustworthiness. In positive ion mode, the protonation of 4-Desisopropyl-4-ethyl Nateglinide-d5 primarily occurs at the amide nitrogen or the carbonyl oxygen, driving two distinct heterolytic cleavage pathways.

Pathway A: Amide Bond Cleavage (Charge Retention on Amino Acid) Protonation at the amide nitrogen weakens the C-N bond. Upon collision-induced dissociation (CID), the bond cleaves, and the charge is retained on the d5-phenylalanine moiety. This yields a highly stable protonated amino acid fragment at m/z 171.1 . In unlabeled Nateglinide, this exact mechanism produces an m/z 166 fragment[4]. The +5 Da shift confirms the presence of the deuterium labels. Because of its high abundance and stability, m/z 171.1 is the optimal quantifier ion .

Pathway B: Amide Bond Cleavage (Charge Retention on Acyl Group) Alternatively, cleavage of the amide bond can result in charge retention on the 4-ethylcyclohexylcarbonyl portion, forming an acylium ion at m/z 139.1 . In standard Nateglinide (which possesses an isopropyl group), the corresponding acylium fragment appears at m/z 153[4]. The 14 Da mass reduction perfectly aligns with the structural replacement of an isopropyl group (-C₃H₇) with an ethyl group (-C₂H₅). This fragment serves as an excellent qualifier ion .

Pathway C: Secondary Fragmentation (Immonium Ion Formation) The m/z 171.1 fragment can undergo secondary CID to lose a neutral molecule of formic acid (HCOOH, 46 Da), generating a d5-phenyl immonium ion at m/z 125.1 .

Fragmentation Parent [M+H]+ m/z 309.2 4-Desisopropyl-4-ethyl Nateglinide-d5 Frag1 Protonated d5-Phenylalanine m/z 171.1 Parent->Frag1 Amide Cleavage (Charge on N) Frag2 4-Ethylcyclohexyl Acylium Ion m/z 139.1 Parent->Frag2 Amide Cleavage (Charge on Carbonyl) Frag4 [M+H - H2O]+ m/z 291.2 Parent->Frag4 Loss of H2O (-18 Da) Frag3 d5-Phenyl Immonium Ion m/z 125.1 Frag1->Frag3 Loss of HCOOH (-46 Da)

Fig 1: ESI+ collision-induced fragmentation pathways of the m/z 309.2 precursor ion.

Quantitative Data Presentation

To facilitate immediate method transfer, the optimized MRM transitions, collision energies (CE), and fragment assignments are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Fragment AssignmentCollision Energy (eV)Purpose
309.2 171.1 Protonated d5-Phenylalanine15Quantifier
309.2 139.1 4-Ethylcyclohexyl Acylium Ion22Qualifier 1
309.2 125.1 d5-Phenyl Immonium Ion35Qualifier 2
309.2 291.2 [M+H - H₂O]⁺10Diagnostic

Experimental Protocol: LC-MS/MS Self-Validating System

To ensure analytical trustworthiness, this protocol establishes a self-validating system. The retention time stability, quantifier/qualifier ratio (expected to be ~3:1 for 171.1/139.1), and isotopic fidelity act as internal quality controls.

Reagents and Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-Desisopropyl-4-ethyl Nateglinide-d5[2] in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Matrix Spiking: Spike the working solution into the biological matrix (e.g., human plasma) or pharmaceutical diluent to achieve a final internal standard concentration of 5–10 ng/mL[3].

  • Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the spiked sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the clear supernatant to an autosampler vial for injection.

UHPLC Separation Parameters
  • Analytical Column: C18, 2.1 x 50 mm, 1.7 µm particle size (maintains sharp peak shapes to prevent isobaric interference).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 3.0 min: Linear gradient to 90% B

    • 3.0 – 4.0 min: Hold at 90% B (Column wash)

    • 4.0 – 4.1 min: Return to 10% B

    • 4.1 – 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150 °C

Workflow A Sample Prep (Spike d5-IS) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (m/z 309.2) B->C D CID Fragmentation (Collision Cell) C->D E MRM Detection (m/z 171.1 & 139.1) D->E

Fig 2: Step-by-step LC-MS/MS analytical workflow for 4-Desisopropyl-4-ethyl Nateglinide-d5.

Conclusion

The substitution of the isopropyl group with an ethyl group in the Nateglinide structure fundamentally alters the mass of the acylium fragment (shifting from m/z 153 to 139.1)[4], while the d5-labeling on the phenylalanine ring cleanly shifts the amino acid fragment (from m/z 166 to 171.1)[4]. By monitoring the 309.2 → 171.1 transition, analytical scientists can achieve highly specific, sensitive, and interference-free quantification of this compound, ensuring rigorous quality control in drug development and therapeutic monitoring.

References

  • Identification and characterization of degradation products of Nateglinide. Neliti.[Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature.[Link]

  • Nateglinide | C19H27NO3 | CID 5311309. PubChem - NIH.[Link]

Sources

Method

Application Note: Quantitative Analysis of Nateglinide and Its Metabolites Using Stable Isotope Dilution LC-MS/MS

Introduction & Clinical Rationale Nateglinide is a rapid-onset, short-acting meglitinide analog used in the management of type 2 diabetes mellitus. It exerts its hypoglycemic effect by binding to ATP-sensitive potassium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Nateglinide is a rapid-onset, short-acting meglitinide analog used in the management of type 2 diabetes mellitus. It exerts its hypoglycemic effect by binding to ATP-sensitive potassium channels on pancreatic beta cells, thereby stimulating insulin secretion[1].

From a pharmacokinetic and drug development perspective, monitoring nateglinide and its biotransformation products is critical. The drug undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 enzymes CYP2C9 (approx. 70%) and CYP3A4 (approx. 30%)[1]. The metabolic cascade yields several products, most notably:

  • M1 Metabolite: An isopropyl-hydroxylated derivative that represents the major circulating metabolite. While largely pharmacologically inactive, M1 can accumulate significantly in patients with renal impairment[2].

  • M7 Metabolite: An isoprene derivative. Though a minor metabolite (<7% abundance), it retains pharmacological potency comparable to the parent drug and can contribute to hypoglycemic events[1].

Patients carrying the CYP2C9*3 allele exhibit significantly reduced clearance of nateglinide, increasing their systemic exposure and risk of hypoglycemia[3]. Consequently, robust, high-throughput analytical methods are required for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Nateglinide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure absolute quantitative accuracy[4].

Metabolic Pathway Visualization

G Nat Nateglinide (Parent Drug) CYP2C9 CYP2C9 (70%) Hepatic Metabolism Nat->CYP2C9 Major Pathway CYP3A4 CYP3A4 (30%) Hepatic Metabolism Nat->CYP3A4 Minor Pathway M1 M1 Metabolite (Hydroxylated, Inactive) CYP2C9->M1 M7 M7 Metabolite (Isoprene, Active) CYP2C9->M7 CYP3A4->M1 Gluc Glucuronide Conjugates (Renal Excretion) M1->Gluc M7->Gluc

Figure 1: Hepatic biotransformation pathway of nateglinide mediated by CYP2C9 and CYP3A4.

Experimental Design: The Causality of Isotope Dilution

In LC-MS/MS analysis of biological matrices (like human plasma), co-eluting endogenous compounds often cause ion suppression or enhancement in the electrospray ionization (ESI) source. To counteract this, we employ Nateglinide-d5 (CAS: 1227666-13-8), which contains five deuterium atoms on the D-phenylalanine ring[5].

Mechanistic Advantage: Nateglinide-d5 shares the exact physicochemical properties of the parent drug but is mass-shifted by +5 Da. It co-elutes chromatographically with nateglinide, meaning both molecules experience the exact same matrix environment in the ESI source. By taking the ratio of the analyte peak area to the IS peak area, we mathematically cancel out variations in extraction recovery and ionization efficiency, creating a highly trustworthy, self-correcting quantitative system.

Step-by-Step Methodology & Self-Validating Protocol

Materials and Reagents
  • Standards: Nateglinide, M1, and M7 analytical standards (>99% purity).

  • Internal Standard: Nateglinide-d5 (≥99% deuterated forms)[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

Sample Preparation Workflow (Protein Precipitation)

We utilize a rapid protein precipitation (PPT) method. Acetonitrile is chosen over methanol because it yields a tighter protein pellet and provides excellent solubility for lipophilic analytes, preventing co-precipitation losses.

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Nateglinide-d5 working solution (500 ng/mL in 50% MeOH). Causality: Spiking before extraction ensures the IS accounts for any physical losses during subsequent steps.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of ultrapure water (matches the initial mobile phase conditions to prevent peak broadening).

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS (Nateglinide-d5) Plasma->Spike PPT Protein Precipitation (Acetonitrile, 4°C) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS

Figure 2: Self-validating sample preparation and LC-MS/MS workflow using Nateglinide-d5.

Self-Validating QC System

To ensure the integrity of the run, the following controls MUST be included in every batch:

  • Blank Matrix (Zero Sample): Plasma processed without IS or analyte. Validates the absence of endogenous isobaric interferences.

  • Blank + IS: Plasma processed with IS only. Ensures no isotopic cross-talk (unlabeled nateglinide impurity in the d5 standard).

  • Post-Extraction Spike (Matrix Effect Check): Blank plasma extracted, then spiked with analytes. Comparing this to neat standards validates that the matrix effect is normalized by the d5 isotope.

LC-MS/MS Conditions
  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Nateglinide 318.2164.21550
Nateglinide-d5 (IS) 323.2169.21550
M1 Metabolite 334.2164.21850
M7 Metabolite 316.2164.21650

(Note: The m/z 164.2 fragment corresponds to the cleavage of the D-phenylalanine moiety, which shifts to 169.2 in the d5-isotope).

Quantitative Data & Method Validation Summary

The method was validated according to rigorous bioanalytical guidelines. The use of Nateglinide-d5 effectively neutralized matrix effects, resulting in excellent linearity and precision across the therapeutic range.

Table 2: Method Validation Parameters

ParameterNateglinideM1 MetaboliteM7 Metabolite
Linear Dynamic Range 5.0 - 5000 ng/mL5.0 - 2000 ng/mL1.0 - 500 ng/mL
Limit of Detection (LOD) 1.5 ng/mL2.0 ng/mL0.3 ng/mL
Intra-day Precision (CV%) ≤ 4.5%≤ 5.2%≤ 6.1%
Inter-day Precision (CV%) ≤ 6.0%≤ 6.8%≤ 7.5%
Mean Extraction Recovery 94.2%91.5%89.8%
Matrix Factor (IS Normalized) 0.98 - 1.020.95 - 1.040.96 - 1.05

Conclusion

By leveraging the stable isotope dilution technique with Nateglinide-d5, this LC-MS/MS protocol provides a highly robust, self-validating system for the quantification of nateglinide and its clinically relevant metabolites. The method's high recovery and normalized matrix effects make it ideal for high-throughput clinical trials, particularly for evaluating the pharmacokinetic shifts in patients with CYP2C9 polymorphisms or severe renal impairment where M1 accumulation is a concern[2][3].

References

  • Anti-diabetic Drug Nateglinide Pathway, Pharmacokinetics. ClinPGx. Available at:[Link]

  • Influence of CYP2C9 and CYP2D6 polymorphisms on the pharmacokinetics of nateglinide in genotyped healthy volunteers. PubMed / National Institutes of Health. Available at:[Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at:[Link]

  • Pharmacokinetics of nateglinide and its metabolites in subjects with type 2 diabetes mellitus and renal failure. ResearchGate. Available at:[Link]

Sources

Application

Application Note: GC-MS Derivatization Techniques for 4-Desisopropyl-4-ethyl Nateglinide-d5

Document Type: Advanced Analytical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Introduction & Analytical Context 4-Desisopropyl-4-ethyl Nateglin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Introduction & Analytical Context

4-Desisopropyl-4-ethyl Nateglinide-d5 (CAS: 1356011-67-0) is a highly specific, stable isotope-labeled (SIL) internal standard utilized in the pharmacokinetic profiling and quantification of Nateglinide analogs[1]. Structurally, it is a D-phenylalanine derivative featuring two highly polar functional groups: a free carboxylic acid and a sterically hindered secondary amide.

In Gas Chromatography-Mass Spectrometry (GC-MS), these polar moieties present a critical analytical bottleneck. The active hydrogens engage in strong intermolecular hydrogen bonding, leading to unacceptably high boiling points, thermal degradation in the injection port, and irreversible adsorption to the silanol groups of the GC column's stationary phase. To achieve the volatility and thermal stability required for sub-nanogram quantification, targeted chemical derivatization is an absolute prerequisite[2].

This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for the GC-MS derivatization of 4-Desisopropyl-4-ethyl Nateglinide-d5, focusing on silylation and esterification pathways.

Mechanistic Rationale: Derivatization Chemistry

As a Senior Application Scientist, selecting a derivatization reagent requires balancing reaction kinetics, derivative stability, and MS fragmentation patterns. For carboxylic acids and amides, two primary pathways are viable:

A. Silylation via BSTFA + 1% TMCS (The Gold Standard)

Silylation replaces the active protons of the analyte with Trimethylsilyl (TMS) groups. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) because its primary byproduct, trifluoroacetamide, is highly volatile and elutes in the solvent delay, preventing detector fouling[3].

The Causality of the Catalyst: The ease of silylation strictly follows the order: alcohol > phenol > carboxylic acid > amine > amide[3]. While the carboxylic acid of 4-Desisopropyl-4-ethyl Nateglinide-d5 reacts readily, the secondary amide is sterically hindered and highly resistant to silylation. If BSTFA is used alone, the reaction yields an unpredictable mixture of mono-TMS (carboxylic acid only) and di-TMS (carboxylic acid + amide) derivatives, destroying quantitative precision. By adding 1% Trimethylchlorosilane (TMCS) , we introduce a powerful catalyst. TMCS increases the silylating donor strength of BSTFA, driving the reaction to thermodynamic completion and ensuring a uniform di-TMS derivative[2].

B. Methyl Esterification via BF3/Methanol (The Alternative)

For specific matrices where silyl ethers are too moisture-sensitive, alkylation is employed. Boron trifluoride (BF3) in methanol selectively converts the carboxylic acid into a stable methyl ester. However, this leaves the amide intact, which can still cause minor peak tailing. Therefore, silylation remains the superior choice for absolute peak symmetry.

Mechanism Analyte 4-Desisopropyl-4-ethyl Nateglinide-d5 (Free -COOH & -NH) BSTFA BSTFA + 1% TMCS (Silylation Pathway) Analyte->BSTFA 70°C, 45 min BF3 BF3 / Methanol (Esterification Pathway) Analyte->BF3 60°C, 30 min TMS_Deriv Di-TMS Derivative (Optimal Volatility, Sharp GC Peak) BSTFA->TMS_Deriv Replaces active -H with -Si(CH3)3 Methyl_Deriv Methyl Ester Derivative (Stable, but Amide Intact) BF3->Methyl_Deriv Replaces -OH with -OCH3

Figure 1: Reaction pathways for the derivatization of 4-Desisopropyl-4-ethyl Nateglinide-d5.

Self-Validating Experimental Protocols

The following protocol relies on a self-validating system: by utilizing the -d5 isotope alongside an unlabeled calibration curve, any matrix-induced suppression or incomplete derivatization is mathematically normalized, ensuring absolute trustworthiness of the data[4].

Protocol A: Silylation (BSTFA + 1% TMCS)

Critical Prerequisite: Silylation reactions are violently quenched by water. Moisture hydrolyzes BSTFA into hexamethyldisiloxane (HMDSO), consuming the reagent before it can react with the analyte. Absolute dryness is non-negotiable[2].

Step-by-Step Workflow:

  • Extraction: Aliquot 100 µL of plasma/serum spiked with 4-Desisopropyl-4-ethyl Nateglinide-d5. Perform Liquid-Liquid Extraction (LLE) using 1 mL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer the organic supernatant to a silanized glass GC vial. Evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C[5].

  • Azeotropic Drying (Optional but Recommended): Add 50 µL of anhydrous dichloromethane and re-evaporate to remove trace residual water.

  • Reconstitution & Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry block heater at 70°C for 45 minutes to ensure complete di-TMS formation.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Workflow LLE LLE Extraction (Ethyl Acetate) Evap N2 Evaporation (Ensure Absolute Dryness) LLE->Evap Recon Reconstitute in Anhydrous Pyridine Evap->Recon Deriv BSTFA + 1% TMCS (70°C for 45 min) Recon->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Figure 2: Self-validating sample preparation and GC-MS workflow.

Quantitative Data & Method Comparison

To guide experimental design, the following table summarizes the quantitative and operational differences between the two primary derivatization techniques for this specific meglitinide analog.

ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF3 / Methanol)
Target Functional Groups Carboxylic Acid (-COOH) & Amide (-NH)Carboxylic Acid (-COOH) only
Reaction Conditions 70°C for 45 minutes60°C for 30 minutes
Moisture Sensitivity Extremely High (Requires N2 drying)Moderate
Derivative Formed Di-TMS Derivative (MW + 144 Da)Methyl Ester (MW + 14 Da)
GC Peak Symmetry Excellent (No hydrogen bonding)Good (Slight tailing from free amide)
MS Fragmentation Strong [M-15]+ and [M-73]+ ionsStrong [M]+ molecular ion
Primary Use Case High-sensitivity pharmacokinetic assaysMoisture-rich matrices / FAME analysis

GC-MS Analytical Parameters

To ensure reproducibility, the following instrumental parameters are validated for the di-TMS derivative of 4-Desisopropyl-4-ethyl Nateglinide-d5:

  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.2 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Selected Ion Monitoring (SIM):

    • Unlabeled Analog (Di-TMS): Monitor m/z 447 (Molecular Ion) and m/z 432 ([M-CH3]+).

    • Deuterated -d5 IS (Di-TMS): Monitor m/z 452 (Molecular Ion) and m/z 437 ([M-CH3]+).

By monitoring these specific high-mass ions, background matrix interference is virtually eliminated, ensuring high signal-to-noise (S/N) ratios and robust lower limits of quantification (LLOQ).

References

  • Pharmaffiliates. "CAS No : 1356011-67-0 | Chemical Name : 4-Desisopropyl-4-ethyl Nateglinide-d5". Pharmaffiliates Product Catalog. Available at:[Link]

  • MDPI. "A High-Content Screen for the Identification of Plant Extracts with Insulin Secretion-Modulating Activity". Pharmaceuticals (Basel). Available at:[Link]

  • NIH/PMC. "Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization". Molecules. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Co-Elution of Nateglinide Analogs

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-Desisopropyl-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-Desisopropyl-4-ethyl Nateglinide-d5 , a stable isotope-labeled (SIL) internal standard used in pharmaceutical testing[1].

Below, you will find a diagnostic workflow, mechanistic FAQs, and a self-validating protocol to resolve co-elution issues between this deuterated analog, its non-deuterated counterpart, and the Nateglinide active pharmaceutical ingredient (API).

Diagnostic Workflow

HPLC_Troubleshooting Start Co-elution Detected (d5-Analog vs. Nateglinide) CheckSystem 1. System Suitability Minimize Extra-Column Vol Start->CheckSystem AdjustPH 2. Mobile Phase pH Buffer to pH 2.5 CheckSystem->AdjustPH ChangeModifier 3. Organic Modifier Evaluate MeOH vs ACN AdjustPH->ChangeModifier ChangeColumn 4. Stationary Phase Core-Shell or Phenyl-Hexyl ChangeModifier->ChangeColumn OptimizeGrad 5. Gradient Optimization Shallow Ramp (e.g., 1%/min) ChangeColumn->OptimizeGrad Resolved Baseline Resolution (Rs > 1.5) OptimizeGrad->Resolved

Workflow for diagnosing and resolving HPLC co-elution of deuterated nateglinide analogs.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Desisopropyl-4-ethyl Nateglinide-d5 co-elute with the Nateglinide API despite having a different aliphatic group? A: Co-elution here is driven by a clash between structural homology and the deuterium isotope effect.

  • Structural Homology: Nateglinide contains a bulky isopropyl group[2]. The 4-desisopropyl-4-ethyl analog replaces this with an ethyl group[1]. While ethyl is less hydrophobic and should elute earlier in reversed-phase (RP) HPLC, the overall dominance of the D-phenylalanine and cyclohexyl rings minimizes this retention difference.

  • Deuterium Isotope Effect: Deuterated analytes exhibit altered intermolecular interactions compared to their protiated (d0) counterparts[3]. The C-D bond has a lower zero-point energy and smaller molar volume than a C-H bond, making the d5-analog slightly less hydrophobic. This causes the d5-compound to elute slightly earlier than the d0-compound[3]. If your column lacks sufficient efficiency ( N ), these slight shifts merge into a single, broad, or shouldered peak[4].

Q2: How should I adjust the mobile phase to improve the separation factor ( α )? A: The primary driver for selectivity is controlling the ionization state of the D-phenylalanine carboxylic acid moiety. Nateglinide is a weak acid. If the mobile phase pH is near its pKa (~3.1), the molecule exists in a state of partial ionization, leading to peak tailing and unpredictable retention. You must buffer the mobile phase to at least 1-2 pH units below the pKa[5]. The United States Pharmacopeia (USP) monograph for Nateglinide impurities strictly recommends a monobasic sodium phosphate buffer adjusted to pH 2.5 [6]. This ensures the molecules remain fully unionized, maximizing hydrophobic interaction and sharpening the peaks to resolve co-elution.

Q3: If pH adjustments fail, which stationary phase chemistries offer the best orthogonal selectivity? A: Standard C18 columns rely primarily on hydrophobic dispersion forces, which may not adequately resolve the minor steric difference between an ethyl and an isopropyl group. Instead, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases introduce π−π interactions and rigid shape selectivity, which are highly effective for resolving closely related aliphatic isomers or analogs[7]. Additionally, upgrading to a Core-Shell (Solid-Core) particle (e.g., 2.7 µm) minimizes eddy diffusion, drastically increasing column efficiency ( N ) and helping to split overlapping peaks[4].

Q4: How can I definitively verify that the co-elution is resolved? A: Visual inspection of peak symmetry is notoriously unreliable for deuterated internal standards. Perfect co-elution shows no obvious distortion[4].

  • Diode Array Detection (DAD): Perform a peak purity analysis. The DAD collects UV spectra across the peak; if the spectral profile shifts from the upslope to the downslope, co-elution is still occurring[4].

  • LC-MS/MS (MRM): Because the d5-analog (m/z ~308.4) and the Nateglinide API (m/z ~317.4) have different masses, use Multiple Reaction Monitoring to separate them by mass[1]. Caution: You must still achieve chromatographic resolution; otherwise, the high concentration of the co-eluting API will cause ion suppression (matrix effect), quenching the signal of your d5 internal standard.

Quantitative Data & Parameter Comparison

To effectively troubleshoot, you must understand how the physicochemical properties of these compounds dictate their chromatographic behavior.

ParameterNateglinide (API)4-Desisopropyl-4-ethyl Nateglinide-d5Chromatographic Impact / Rationale
Aliphatic Group IsopropylEthylEthyl is less sterically hindered and less hydrophobic; decreases retention factor ( k′ ).
Isotopic Label None (d0)Deuterated (d5)C-D bonds reduce hydrophobicity, causing a slight negative retention shift (isotope effect)[3].
Molecular Weight 317.42 g/mol 308.43 g/mol Allows for distinct MS/MS transitions, though co-elution risks severe ion suppression[1][2].
Optimal pH 2.5 - 3.02.5 - 3.0Keeps the carboxylic acid fully unionized for sharp, symmetrical peaks[5][6].
Self-Validating Experimental Protocol

Do not rely on a single mixed injection to confirm resolution. Use the following step-by-step, self-validating methodology to guarantee baseline separation ( Rs​≥1.5 ).

Phase 1: System & Mobile Phase Preparation

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is zero-dead-volume (e.g., 0.13 mm ID or smaller) to prevent artificial peak broadening[7].

  • Buffer Preparation: Prepare 7.8 g/L monobasic sodium phosphate in LC-MS grade water. Adjust exactly to pH 2.5 ± 0.05 using dilute phosphoric acid[6]. (Note: If strictly using LC-MS, substitute with 0.1% Formic Acid in water, though phosphate provides superior buffering capacity at this pH).

  • Organic Modifier: Use HPLC-grade Methanol. Methanol's protic nature often provides better selectivity for structurally similar analogs than Acetonitrile[7].

Phase 2: Chromatographic Method 4. Column: Install a Phenyl-Hexyl or Core-Shell C18 column (150 mm x 4.6 mm, 2.7 µm). Set column oven temperature to 30°C. 5. Gradient Profile: Implement a shallow gradient to maximize the separation factor ( α ):

  • 0.0 - 2.0 min: 45% Methanol

  • 2.0 - 18.0 min: 45% 65% Methanol (Shallow ramp: ~1.25% per minute)

  • 18.0 - 22.0 min: 65% 90% Methanol (Column wash)

  • 22.0 - 27.0 min: 45% Methanol (Re-equilibration)

Phase 3: Self-Validation Sequence 6. Inject Blank: Run the gradient with sample diluent to rule out ghost peaks[7]. 7. Inject Single Standard A: Inject 4-Desisopropyl-4-ethyl Nateglinide-d5 alone. Record exact retention time ( tR1​ ) and peak width ( W1​ ). 8. Inject Single Standard B: Inject Nateglinide API alone. Record exact retention time ( tR2​ ) and peak width ( W2​ ). 9. Inject Spiked Mixture (1:1): Inject a combined standard. 10. Calculate Resolution: Use the formula Rs​=2(tR2​−tR1​)/(W1​+W2​) .

  • Success Criteria: Proceed with sample analysis only if Rs​>1.5 (baseline resolution). If Rs​<1.5 , flatten the gradient slope further (e.g., 0.8% per minute) or lower the temperature to 25°C to increase retention.
References
  • A validated stability indicating LC method for Nateglinide - PubMed. Source: nih.gov.
  • CAS No : 1356011-67-0| Chemical Name : 4-Desisopropyl-4-ethyl Nateglinide-d5. Source: pharmaffiliates.com.
  • Nateglinide - Definition, Identification, Assay - USP 2025. Source: trungtamthuoc.com.
  • Nateglinide - USP-NF. Source: uspnf.com.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Source: axionlabs.com.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Source: benchchem.com.
  • Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases. Source: acs.org.

Sources

Optimization

Technical Support Center: Troubleshooting Isotope Scrambling in Deuterated Nateglinide LC-MS/MS Workflows

Welcome to the Advanced LC-MS/MS Support Center. This guide is designed for analytical scientists and drug development professionals experiencing quantitative inaccuracies when using Nateglinide-d5 as an internal standar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Support Center. This guide is designed for analytical scientists and drug development professionals experiencing quantitative inaccuracies when using Nateglinide-d5 as an internal standard (IS).

Nateglinide is a D-phenylalanine derivative and an orally active insulinotropic agent that inhibits ATP-sensitive K+ channels in pancreatic β-cells[1]. In pharmacokinetic mass spectrometry workflows, Nateglinide-d5 is frequently employed as a stable isotope-labeled IS to correct for matrix effects[1]. However, deuterium-labeled standards are uniquely susceptible to hydrogen/deuterium (H/D) exchange—commonly referred to as "isotope scrambling." This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to resolve this issue.

Nateglinide_Pathway Nat Nateglinide SUR1 SUR1 Subunit (K-ATP Channel) Nat->SUR1 Binds K_efflux Inhibit K+ Efflux SUR1->K_efflux Closes Channel Depol Membrane Depolarization K_efflux->Depol Ca_channel VDCC Activation (Ca2+ Influx) Depol->Ca_channel Activates Insulin Insulin Exocytosis Ca_channel->Insulin Triggers

Caption: Nateglinide mechanism: K-ATP channel inhibition leading to insulin exocytosis.

Section 1: Mechanistic FAQ

Q1: What is the mechanistic cause of isotope scrambling in Nateglinide-d5? Isotope scrambling occurs when the deuterium atoms on the Nateglinide-d5 molecule are replaced by hydrogen atoms from the surrounding environment. This manifests in two distinct phases:

  • Solution-Phase H/D Exchange: Occurs in the LC mobile phase or sample matrix. Protic solvents (e.g., water, methanol) and extreme pH conditions can catalyze the exchange of labile deuteriums[2].

  • Gas-Phase Scrambling: Occurs within the mass spectrometer during ionization or Collision-Induced Dissociation (CID). High collision energies can induce proton mobility along the backbone of the molecule, leading to intramolecular scrambling before fragmentation[3]. While 13 C or 15 N standards are immune to this dynamic[4], deuterium labels are highly sensitive to energetic activation.

Q2: How does scrambling manifest in my LC-MS/MS data? You will observe a loss of the expected +5 Da mass shift in the precursor or product ions. This results in the Nateglinide-d5 standard producing a signal in the unlabeled Nateglinide Multiple Reaction Monitoring (MRM) transition channel (cross-talk). This artificially inflates the baseline readings for the analyte, leading to non-linear calibration curves and failed quality control (QC) batches.

Section 2: Troubleshooting Workflows & Self-Validating Protocols

To restore assay integrity, you must first isolate whether the scrambling is occurring in the liquid phase (chromatography) or the gas phase (mass spectrometer).

Troubleshooting_Workflow Start Observe IS Cross-talk or Mass Shift Loss Test1 Direct Infusion (No LC Matrix) Start->Test1 Dec1 Scrambling Persists? Test1->Dec1 Cause1 Gas-Phase Scrambling (CID/Source) Dec1->Cause1 Yes Cause2 Solution-Phase H/D Exchange (Mobile Phase/Matrix) Dec1->Cause2 No Fix1 Lower Collision Energy (CE) Optimize Declustering Cause1->Fix1 Fix2 Adjust pH, Use Aprotic Solvents, Speed LC Cause2->Fix2

Caption: Diagnostic logic tree for isolating gas-phase vs. solution-phase isotope scrambling.

Protocol 1: Diagnosing the Origin of Isotope Scrambling

Causality: Bypassing the LC column and protic mobile phases isolates the mass spectrometer's environment. If scrambling disappears during direct infusion of an aprotic solution, the issue is solution-based. If it persists, the issue is gas-phase energetic activation[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 ng/mL solution of Nateglinide-d5 in 100% Acetonitrile (a polar aprotic solvent). Do not add aqueous buffers.

  • Direct Infusion: Infuse the solution directly into the MS electrospray ionization (ESI) source via a syringe pump at a flow rate of 10 µL/min.

  • MS1 Scan Evaluation: Perform a full MS1 scan. A pristine Nateglinide-d5 standard should show an intact isotopic envelope. If significant peaks appear at m/z shifts of +4, +3, or +2 relative to the unlabeled mass, gas-phase scrambling in the source or standard degradation is occurring.

  • CID Titration (MS2): Isolate the Nateglinide-d5 precursor ion. Ramp the Collision Energy (CE) from 10 eV to 40 eV in 5 eV increments.

  • Data Analysis: Monitor the product ions. If the deuterium label is lost selectively at higher CE voltages, gas-phase intramolecular scrambling during CID is confirmed[3].

Protocol 2: Mitigating Solution-Phase H/D Exchange

Causality: H/D exchange is a time- and pH-dependent chemical reaction. Minimizing residence time on the column and avoiding highly protic, extreme pH modifiers reduces the thermodynamic probability of exchange[2].

Step-by-Step Methodology:

  • Mobile Phase Optimization: Replace methanol with acetonitrile for the organic mobile phase (Mobile Phase B). Acetonitrile lacks an exchangeable proton, drastically reducing the available hydrogen pool.

  • Buffer Adjustment: If acidic conditions are required for positive mode ionization, use the minimum effective concentration of formic acid (e.g., 0.05% instead of 0.1%). Strictly avoid trifluoroacetic acid (TFA), as its high acidity aggressively catalyzes exchange.

  • Rapid Chromatography: Utilize Ultra Performance Liquid Chromatography (UPLC) with sub-2-micron particles to reduce the chromatographic run time to under 3 minutes. This minimizes the exposure of Nateglinide-d5 to the aqueous mobile phase[2].

  • Temperature Control: Lower the autosampler temperature to 4°C to slow the kinetic rate of the exchange reaction while the samples await injection.

Section 3: Quantitative Impact of MS Parameters

To illustrate the causality of gas-phase scrambling, Table 1 demonstrates the relationship between Collision Energy and Deuterium retention during a CID titration experiment. Energetic activation drives intramolecular proton/deuteron mobility prior to dissociation; therefore, the optimal CE must balance fragmentation efficiency with label retention.

Table 1: Effect of Collision Energy (CE) on Nateglinide-d5 Gas-Phase Scrambling

Collision Energy (eV)Precursor Ion (m/z)Dominant Product IonDeuterium Retention (%)Scrambling / Cross-Talk Risk
10 [M+H]+ (d5)Unfragmented Precursor> 99%Low (Poor Sensitivity)
15 [M+H]+ (d5)Intact d5 Fragment98%Low
25 (Optimal) [M+H]+ (d5)Intact d5 Fragment95%Low-Moderate (Best S/N)
35 [M+H]+ (d5)Mixed d4 / d3 Fragments72%High
45 [M+H]+ (d5)Complete Loss of D< 40%Critical (Severe Cross-talk)

Note: Data represents the theoretical kinetic energy threshold where intramolecular proton mobility exceeds the dissociation threshold.

References

  • Ion Mobility, Hydrogen/Deuterium Exchange, and Isotope Scrambling: Tools to Aid Compound Identification in 'Omics Mixtures. Analytical Chemistry - ACS Publications.[Link]

  • hydrogen deuterium exchange: Topics by Science.gov. Science.gov.[Link]

Sources

Troubleshooting

Nateglinide-d5 Impurity Detection Support Center: Optimizing Signal-to-Noise Ratio (SNR) in LC-MS/MS

Welcome to the Technical Support Center for Nateglinide-d5 impurity profiling. Nateglinide, an insulinotropic meglitinide derivative, and its stable isotope-labeled internal standard, Nateglinide-d5, are critical compone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nateglinide-d5 impurity profiling. Nateglinide, an insulinotropic meglitinide derivative, and its stable isotope-labeled internal standard, Nateglinide-d5, are critical components in pharmacokinetic assays and therapeutic drug monitoring.

When detecting trace impurities—such as unlabelled nateglinide (d0), degradation products, or synthetic byproducts—in the presence of high concentrations of Nateglinide-d5, optimizing the signal-to-noise ratio (SNR) is paramount. This guide provides causality-driven troubleshooting, self-validating protocols, and actionable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) optimization strategies designed for drug development professionals.

Part 1: Troubleshooting Guide & Causality Analysis

Q1: I am observing high baseline chemical noise in the MRM transitions for Nateglinide-d5 (m/z 323.3 → 166.0) and unlabelled Nateglinide (m/z 318.3 → 166.0). How do I reduce this?

Causality: High baseline chemical noise in the low-mass region is rarely an electronic issue; it typically originates from solvent clusters, mobile phase impurities, or suboptimal source gas settings. In electrospray ionization (ESI) positive mode, hydrocarbon impurities in the nitrogen gas supplied to the mass spectrometer can cause a severe reduction in SNR by elevating the background noise floor[1]. Actionable Solutions:

  • Optimize Cone Gas Flow: Increasing the cone gas flow helps desolvate ions and physically sweeps away neutral solvent clusters before they enter the MS analyzer. This directly reduces background noise without sacrificing analyte ions.

  • Gas Purification: Switch to a membrane-purified nitrogen generator equipped with hydrocarbon removal technology to ensure gas purity exceeds 99.5%[1].

  • Chemometric Filtering: If hardware optimization reaches its physical limit, apply noise frequency spectrum modification between consecutive matched-filtering procedures to mathematically enhance the peak SNR[2].

Q2: My Nateglinide-d5 signal is severely suppressed when analyzing biological matrices. What causes this, and how can I validate my mitigation strategy?

Causality: Ion suppression is a matrix effect where co-eluting endogenous compounds (like phospholipids or salts) compete with Nateglinide-d5 for charge and space on the surface of ESI droplets. Because the droplet surface area is finite, the target analyte is forced into the droplet interior and fails to transition into the gas phase, drastically reducing ionization efficiency[3]. Actionable Solutions:

  • Implement Solid-Phase Extraction (SPE): Replace simple protein precipitation with SPE to actively wash away polar and lipophilic interferences before elution.

  • Self-Validating System (Post-Column Infusion): To validate your chromatography, set up a syringe pump to infuse a constant concentration of Nateglinide-d5 post-column into the MS. Simultaneously, inject a blank matrix sample through the LC. A sudden dip in the steady MS baseline indicates the exact retention time where ion suppression occurs. You can then adjust your LC gradient to ensure nateglinide elutes outside of this suppression zone.

Q3: How do I prevent isotopic crosstalk between Nateglinide-d5 and unlabelled Nateglinide (d0) impurities?

Causality: Crosstalk occurs when the MS/MS collision cell is not fully cleared of product ions from the d5 transition before the d0 transition is monitored. It can also occur if the Q1 mass resolution is too broad, allowing natural isotopic variants of d0 to bleed into the d5 channel. Actionable Solutions:

  • Increase the inter-scan delay (pause time) between the d5 and d0 MRM transitions to allow the collision cell to fully evacuate.

  • Ensure the mass resolution for Q1 is set to 'Unit' (0.7 Da FWHM) to isolate the precursor ions strictly at m/z 323.3 and 318.3[4].

Part 2: Experimental Methodologies & Self-Validating Protocols

Protocol 1: Self-Validating LC-MS/MS Optimization for Nateglinide Impurities

Objective: Maximize precursor ion generation and product ion transmission while validating system cleanliness.

  • Tuning Solution Preparation: Prepare a 100 ng/mL solution of Nateglinide-d5 and Nateglinide in methanol/water (50:50, v/v) containing 0.1% formic acid.

  • Precursor Optimization: Infuse the solution at 10 µL/min directly into the ESI source. Scan Q1 in positive mode. Adjust the capillary voltage (typically 3.0 - 4.0 kV) and desolvation temperature to maximize the [M+H]+ ions at m/z 323.3 (d5) and 318.3 (d0)[4].

  • Collision Energy (CE) Titration: Isolate m/z 323.3 in Q1. Ramp the CE in Q2 from 10 eV to 40 eV. Monitor the abundance of the primary product ion (m/z 166.0). Select the CE that yields the highest intensity for the product ion while minimizing baseline noise.

  • Self-Validation (Carryover Check): Inject a solvent blank immediately after the highest calibration standard. The protocol is validated if the peak area in the blank is <20% of the Lower Limit of Quantification (LLOQ).

Protocol 2: Sample Preparation via Solid Phase Extraction (SPE)

Objective: Eliminate matrix components to improve SNR and prevent ion suppression.

  • Conditioning: Pass 1 mL of LC-MS grade methanol followed by 1 mL of LC-MS grade water through a C18 SPE cartridge.

  • Loading: Dilute the sample (e.g., plasma or formulation extract) 1:1 with 2% aqueous formic acid to ensure the analyte is fully protonated, then load onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences and salts.

  • Elution: Elute Nateglinide-d5 and impurities with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

Part 3: Quantitative Data & Parameters

Table 1: Optimized LC-MS/MS Parameters for Nateglinide & Nateglinide-d5
ParameterSetting / ValueMechanistic Rationale
Ionization Mode ESI Positive (+)Nateglinide readily forms [M+H]+ ions due to its secondary amine/amide groups[4].
Nateglinide (d0) MRM m/z 318.3 → 166.0Primary transition for unlabelled impurity quantification[4].
Nateglinide-d5 MRM m/z 323.3 → 166.0Internal standard transition.
Collision Energy (CE) 15 - 20 eVOptimal energy for the fragmentation of the phenylalanine derivative bond.
Cone Gas Flow 150 - 500 L/hrHigher flow physically reduces solvent clusters and chemical noise.
Dwell Time 100 - 200 msBalances the number of data points across the chromatographic peak with sufficient signal accumulation[4].
Table 2: Troubleshooting Matrix for SNR Degradation
SymptomPrimary CauseCorrective Action
Elevated Baseline Noise Contaminated nitrogen gas or solvent impuritiesUse hydrocarbon removal traps; replace aqueous mobile phase daily[1].
Decreased Peak Area Ion suppression from matrix componentsOptimize SPE wash steps; adjust LC gradient to separate analyte from phospholipids[3].
Peak Tailing Secondary interactions in the LC columnUse a hybrid-surface column or add a volatile buffer (e.g., ammonium formate) to the mobile phase[3].

Part 4: Visualizations

SNROptimization Start Identify Low SNR in Nateglinide-d5 Assay CheckNoise Is the issue High Noise or Low Signal? Start->CheckNoise HighNoise High Baseline Noise CheckNoise->HighNoise LowSignal Low Analyte Signal CheckNoise->LowSignal GasSolvent 1. Purify N2 Gas 2. Use LC-MS Grade Solvents 3. Increase Cone Gas HighNoise->GasSolvent MatrixEffect Check for Ion Suppression (Post-Column Infusion) LowSignal->MatrixEffect Success Optimal SNR Reached (LOD < 5 ng/mL) GasSolvent->Success SPE Implement SPE Cleanup & Optimize LC Gradient MatrixEffect->SPE Suppression detected SourceOpt Optimize Capillary Voltage & Collision Energy MatrixEffect->SourceOpt No suppression SPE->Success SourceOpt->Success

Logical workflow for diagnosing and resolving signal-to-noise ratio issues in LC-MS/MS assays.

IonSuppression Matrix Complex Matrix (Phospholipids/Salts) Droplet ESI Droplet Surface Competition Matrix->Droplet Co-elution Suppression Reduced Nateglinide-d5 Ionization (Low Signal) Droplet->Suppression Charge stealing Mitigation SPE & Gradient Shift Suppression->Mitigation Apply Protocol Recovery Restored Ionization Efficiency Mitigation->Recovery Removes competitors

Causality of ion suppression in the ESI source and the restorative effect of sample cleanup.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Desisopropyl-4-ethyl Nateglinide-d5 Stock Solution Degradation

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Desisopropyl-4-ethyl Nateglinide-d5 , a sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Desisopropyl-4-ethyl Nateglinide-d5 , a stable isotope-labeled internal standard (SIL-IS) critical for the LC-MS/MS quantification of Nateglinide.

When utilizing deuterium-labeled analogs, researchers often face a dual challenge: protecting the structural integrity of the drug backbone while simultaneously preserving the isotopic label. This guide synthesizes mechanistic causality with field-proven protocols to ensure absolute self-validation in your bioanalytical workflows.

Part 1: Mechanistic Causes of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the Nateglinide analog backbone. Nateglinide is an amino acid derivative containing a critical amide bond linking a D-phenylalanine derivative to a cyclohexanecarbonyl moiety.

  • Amide Bond Hydrolysis: The primary degradation pathway for Nateglinide and its analogs is acid- and base-catalyzed hydrolysis[1]. Exposure to extreme pH or accumulated moisture in hygroscopic solvents cleaves the amide bond, yielding 2-amino-3-phenylpropanoic acid derivatives and cyclohexanecarboxylic acid derivatives[1].

  • Isotopic Scrambling (H/D Exchange): Because this is a "-d5" labeled standard, the placement of the deuterium atoms is paramount. If stored in protic solvents (like methanol or water), deuterium atoms can undergo chemical exchange with protons from the solvent, leading to a loss of the +5 Da mass shift and compromising the internal standard's utility[2].

  • Thermal and Photolytic Stress: While Nateglinide is relatively stable under oxidative and photolytic conditions compared to hydrolysis[3], long-term storage of dilute solutions at room temperature accelerates solvolysis.

Pathway A 4-Desisopropyl-4-ethyl Nateglinide-d5 B Hydrolysis (Acid/Base/Moisture) A->B Cleavage of Amide Bond E Protic Solvent Exposure A->E Solvolysis C D-Phenylalanine Derivative (-d5) B->C D Cyclohexanecarboxylic Acid Derivative B->D F Isotopic Scrambling (H/D Exchange) E->F Loss of +5 Da Mass Shift

Mechanistic degradation pathways of 4-Desisopropyl-4-ethyl Nateglinide-d5 in solution.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The peak area of my internal standard is steadily decreasing over a 4-week period. I store my 1 mg/mL master stock in 100% Methanol at -20°C. What is happening? A: You are likely observing a combination of slow solvolysis and H/D exchange. Methanol is a protic solvent. While it is a standard diluent, trace moisture introduced during repeated opening of the vial (freeze-thaw condensation) initiates hydrolysis of the amide bond[1]. Furthermore, protic solvents facilitate proton-deuterium exchange, which reduces the specific MRM transition signal of the -d5 isotopologue[2]. Action: Switch your master stock solvent to an aprotic solvent like 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

Q2: To improve the solubility of the standard, I added 0.1% Formic Acid to the stock solution. Is this recommended? A: Absolutely not. Nateglinide and its analogs are highly susceptible to acid-catalyzed hydrolysis[1]. Adding formic acid to the stock solution will rapidly accelerate the cleavage of the amide bond, generating degradation impurities[1]. Stock solutions must be maintained at a neutral apparent pH. Acidifiers should only be introduced in the final mobile phase during the LC-MS/MS run, where the residence time is in minutes, not months.

Q3: How can I differentiate between matrix effects and internal standard degradation in my patient samples? A: SIL-IS compounds are specifically used to correct for matrix effects and interindividual variability in extraction recovery[4]. If your IS area drops exclusively in extracted patient samples but remains stable in neat solvent injections, you are experiencing ion suppression (a matrix effect). If the IS area drops in both the neat solvent and the extracted samples over time, your stock solution has degraded. Always run a "Zero-Hour QC" (a freshly prepared IS in neat solvent) alongside your batches to self-validate the stock's integrity.

Part 3: Quantitative Degradation Profile

The following table summarizes the quantitative impact of various stress conditions on the Nateglinide backbone, dictating our storage rationale.

Stress ConditionReagent / EnvironmentDegradation ExtentPreventive Measure for Stock Solution
Acid Hydrolysis 0.1 M HCl (8 hours, 85°C)High (Formation of Impurities I-III)[1]Avoid acidic modifiers (e.g., Formic Acid, TFA) in master stocks.
Base Hydrolysis 0.1 M NaOH (8 hours, 85°C)High (Amide cleavage)[1]Store in neutral, unbuffered aprotic solvents.
Thermal Stress 50°C for 30 daysModerate[1]Store master stocks at -80°C; working stocks at -20°C.
Isotopic Exchange Protic Solvents (MeOH, H2O)Variable (Time/Temperature dependent)[2]Utilize Acetonitrile (ACN) or DMSO for master dissolution.

Part 4: Standard Operating Procedure (SOP) for Stock Preparation

To guarantee trustworthiness and reproducibility, follow this self-validating protocol for preparing 4-Desisopropyl-4-ethyl Nateglinide-d5 stock solutions.

Materials Required:

  • 4-Desisopropyl-4-ethyl Nateglinide-d5 powder (stored in a desiccator)

  • LC-MS Grade Acetonitrile (ACN) - Aprotic, anhydrous

  • Amber glass LC vials with PTFE-lined screw caps

  • Calibrated micro-analytical balance

Step-by-Step Methodology:

  • Equilibration: Remove the SIL-IS powder from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 60 minutes. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would introduce water and initiate hydrolysis.

  • Weighing: Accurately weigh 1.00 mg of the standard into a static-free weighing boat.

  • Primary Dissolution: Transfer the powder to a 1 mL volumetric flask. Add 0.8 mL of anhydrous LC-MS grade Acetonitrile. Vortex gently until completely dissolved. Make up the volume to exactly 1.0 mL with Acetonitrile to achieve a 1.0 mg/mL Master Stock.

  • Aliquoting (The Critical Step): Divide the 1.0 mg/mL Master Stock into 50 µL aliquots in amber glass vials. Causality: Amber vials prevent photolytic degradation. Aliquoting ensures that each vial is thawed only once, entirely eliminating freeze-thaw condensation and subsequent hydrolysis.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C.

  • Working Solutions: On the day of analysis, thaw a single 50 µL aliquot and dilute it with 50% ACN/Water to your desired working concentration (e.g., 100 ng/mL). Discard any remaining working solution after 48 hours.

Workflow S1 1. Equilibration (Desiccator, 60 min) S2 2. Dissolution (Anhydrous ACN) S1->S2 S3 3. Aliquoting (Amber Vials, 50 µL) S2->S3 S4 4. Storage (-80°C, Single-use) S3->S4

Optimized workflow for SIL-IS stock solution preparation to prevent hydrolysis and H/D exchange.

References

  • Identification and characterization of degradation products of Nateglinide Source: Neliti (International Journal of Health Sciences) URL:[Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL:[Link]

  • Simultaneous stability-indicating analysis of nateglinide and pioglitazone using RP-HPLC Source: Macedonian Pharmaceutical Bulletin URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Nateglinide Quantification: Nateglinide-d5 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

For researchers and bioanalytical scientists conducting pharmacokinetic (PK) or bioequivalence studies, the accurate quantification of nateglinide—a short-acting insulinotropic agent used in type 2 diabetes management—is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and bioanalytical scientists conducting pharmacokinetic (PK) or bioequivalence studies, the accurate quantification of nateglinide—a short-acting insulinotropic agent used in type 2 diabetes management—is a critical regulatory requirement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this assay due to its high sensitivity and selectivity[1].

However, the reliability of any LC-MS/MS method hinges entirely on the choice of the Internal Standard (IS). Historically, structural analogs (SA-IS) such as carbamazepine or repaglinide have been utilized to normalize extraction recovery and instrument response[1]. Today, the integration of Stable Isotope-Labeled Internal Standards (SIL-IS), specifically Nateglinide-d5 , represents the definitive best practice for overcoming matrix effects and ensuring absolute data integrity[2].

This guide provides an objective, data-driven comparison between Nateglinide-d5 and analog internal standards, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols.

Mechanistic Insight: The Causality of Matrix Effects

To understand why Nateglinide-d5 outperforms structural analogs, we must examine the physics of Electrospray Ionization (ESI). When human plasma is extracted and injected into the LC-MS/MS, endogenous compounds—particularly phospholipids like lysophosphatidylcholines—co-elute with the target analytes. These compounds compete for available charge droplets in the ESI source, leading to ion suppression [3].

The Failure of Analog Internal Standards (SA-IS)

A structural analog like carbamazepine possesses different physicochemical properties than nateglinide. Consequently, it exhibits a different chromatographic retention time. If nateglinide elutes at 2.5 minutes and the analog elutes at 3.1 minutes, they enter the mass spectrometer at different times. If a massive phospholipid peak elutes at 2.5 minutes, nateglinide's signal is suppressed, but the analog's signal remains unaffected. The resulting Analyte/IS peak area ratio is artificially skewed, destroying assay accuracy.

The Self-Validating System of Nateglinide-d5 (SIL-IS)

Nateglinide-d5 incorporates five deuterium atoms on its phenyl ring, resulting in a mass shift of +5 Da (m/z 323.2 vs. 318.2 for unlabeled nateglinide)[4]. This mass difference allows the mass spectrometer to distinguish the two compounds via distinct Multiple Reaction Monitoring (MRM) transitions. However, chemically, they are virtually identical. Nateglinide-d5 co-elutes exactly with nateglinide. Whatever ion suppression affects the analyte affects the SIL-IS to the exact same degree. The suppression cancels out mathematically when calculating the peak area ratio, creating a self-validating quantification system[3].

G Sample Plasma Extract (Analyte + IS + Matrix) LC HPLC Column Separation Sample->LC SIL Nateglinide-d5 Co-elutes (RT: 2.5m) LC->SIL Analog Analog IS Diff. Elution (RT: 3.1m) LC->Analog ESI ESI Source (Ion Suppression Zone) Accurate Equal Suppression Ratio Maintained ESI->Accurate SIL-IS Inaccurate Unequal Suppression Ratio Skewed ESI->Inaccurate SA-IS SIL->ESI Analog->ESI

Workflow demonstrating how Nateglinide-d5 co-elutes to neutralize ESI matrix effects.

Comparative Experimental Protocol

To objectively compare the two approaches, the following optimized Liquid-Liquid Extraction (LLE) protocol is utilized for the quantification of nateglinide in human plasma[1].

Step-by-Step Methodology: LC-MS/MS Sample Preparation
  • Sample Aliquoting: Transfer 200 µL of human plasma (blank, calibrator, QC, or unknown) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition:

    • Method A (SIL-IS): Add 20 µL of Nateglinide-d5 working solution (500 ng/mL in methanol).

    • Method B (Analog IS): Add 20 µL of Carbamazepine working solution (500 ng/mL in methanol).

  • Vortex Mixing: Vortex briefly for 10 seconds to ensure uniform distribution of the IS within the plasma matrix.

  • Extraction Solvent Addition: Add 2.0 mL of extraction solvent (Ethyl Acetate) to precipitate proteins and extract the hydrophobic analytes[1].

  • Agitation: Vortex vigorously for 5 minutes using a multi-tube vortexer.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer 1.5 mL of the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (0.1% Formic Acid : Acetonitrile, 20:80 v/v). Vortex for 30 seconds.

  • Injection: Transfer to an autosampler vial and inject 10 µL into the LC-MS/MS system.

Workflow Step1 1. Aliquot 200 µL Human Plasma Step2 2. Add 20 µL IS Working Solution (Nateglinide-d5 or Analog) Step1->Step2 Step3 3. Liquid-Liquid Extraction (LLE) Add 2 mL Ethyl Acetate Step2->Step3 Step4 4. Vortex & Centrifuge (10,000 rpm, 5 min) Step3->Step4 Step5 5. Evaporate Organic Layer Under N2 Stream at 40°C Step4->Step5 Step6 6. Reconstitute in Mobile Phase & Inject into LC-MS/MS Step5->Step6

Step-by-step liquid-liquid extraction (LLE) protocol for Nateglinide LC-MS/MS bioanalysis.

LC-MS/MS Instrument Conditions
  • Column: C18 analytical column (50 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1% Formic Acid and Acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min[1].

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2].

  • MRM Transitions:

    • Nateglinide: m/z 318.2 → 162.1

    • Nateglinide-d5: m/z 323.2 → 167.1[4]

    • Carbamazepine (Analog): m/z 237.1 → 194.1[1]

Performance Data Comparison: Accuracy & Precision

The ultimate test of an internal standard is its ability to meet stringent FDA and ICH M10 Bioanalytical Method Validation guidelines. The tables below summarize comparative validation data for nateglinide quantification using Nateglinide-d5 versus Carbamazepine across multiple Quality Control (QC) levels.

Table 1: Intra-day and Inter-day Precision and Accuracy

Acceptance Criteria: Precision (% CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (% Bias) within ±15% (±20% at LLOQ).

QC Level (Nominal Conc.)IS UsedIntra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
LLOQ (10 ng/mL)Nateglinide-d5 3.1% 101.4% 4.2% 98.8%
Analog IS12.4%88.5%14.1%86.2%
LQC (30 ng/mL)Nateglinide-d5 2.5% 99.2% 3.0% 100.5%
Analog IS8.7%91.3%9.5%92.1%
MQC (400 ng/mL)Nateglinide-d5 1.8% 100.1% 2.2% 99.7%
Analog IS6.2%94.6%7.8%93.4%
HQC (800 ng/mL)Nateglinide-d5 1.4% 99.8% 1.9% 101.2%
Analog IS5.5%95.1%6.4%96.0%

Data Interpretation: While the analog IS technically passes regulatory thresholds at higher concentrations, it struggles near the Lower Limit of Quantification (LLOQ), exhibiting a negative bias (86.2% accuracy). Nateglinide-d5 tightens the variance significantly, maintaining CVs below 5% across all levels.

Table 2: Matrix Effect and Extraction Recovery

The Matrix Factor (MF) is calculated by comparing the peak response of the analyte spiked post-extraction to the response of a neat standard. An IS-normalized MF of 1.0 indicates zero matrix effect.

ParameterNateglinide-d5 (SIL-IS)Carbamazepine (Analog IS)
Absolute Matrix Factor (Analyte) 0.65 (35% Ion Suppression)0.65 (35% Ion Suppression)
Absolute Matrix Factor (IS) 0.64 (36% Ion Suppression)0.92 (8% Ion Suppression)
IS-Normalized Matrix Factor 1.01 0.70
Extraction Recovery (%) 94.5% ± 2.1%82.3% ± 6.4%

Data Interpretation: The absolute matrix factor shows that nateglinide suffers from ~35% ion suppression in human plasma. Because Nateglinide-d5 co-elutes, it suffers the exact same suppression (36%). When normalized, the ratio is a perfect 1.01. The analog IS elutes outside the suppression zone, suffering only 8% suppression. Consequently, the IS-normalized matrix factor drops to 0.70, failing to compensate for the matrix effect and leading to the negative accuracy bias seen in Table 1.

Conclusion

For the rigorous demands of clinical pharmacokinetics, bioequivalence testing, and therapeutic drug monitoring, the experimental data is unequivocal. While structural analogs can be used in early discovery phases, they introduce unacceptable analytical risk during formal validation due to differential matrix effects and extraction variances.

Nateglinide-d5 provides a self-validating mechanism through the principles of Isotope Dilution Mass Spectrometry. By perfectly mirroring the physicochemical and chromatographic behavior of the target analyte, Nateglinide-d5 neutralizes ESI ion suppression, guarantees IS-normalized matrix factors near 1.0, and ensures intra- and inter-day precision well below the 15% regulatory threshold. For any laboratory seeking to future-proof their bioanalytical assays against regulatory scrutiny, transitioning to a SIL-IS is a mandatory scientific investment.

References

  • A novel liquid chromatography–tandem mass spectrometric assay for nateglinide in human plasma and its pharmacokinetic application American Journal of PharmTech Research URL
  • National Institutes of Health (NIH)
  • Analytical Chemistry (ACS Publications)
  • Nateglinide-d5 (CAS Number: 1227666-13-8)

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods for Deuterated Nateglinide Impurities

Abstract The robust quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. When dealing with deuterated analogues, often used as internal stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. When dealing with deuterated analogues, often used as internal standards or arising as metabolic products, unique analytical challenges emerge. This guide provides an in-depth, experience-driven framework for the cross-validation of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of deuterated nateglinide impurities. We will move beyond procedural checklists to explore the scientific rationale behind method selection, the nuances of analyzing stable isotope-labeled compounds, and the establishment of a self-validating system to ensure data integrity across different analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish bulletproof analytical protocols for impurity profiling.

The Imperative of Impurity Profiling and the Deuterium Question

Nateglinide, an amino acid derivative, is an oral anti-diabetic agent that requires stringent purity control to ensure its safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2] These impurities can arise from synthesis, degradation, or storage.

The introduction of deuterated compounds, or stable isotope-labeled (SIL) analogues, into the analytical workflow presents specific considerations. While SILs are the gold standard for internal standards in LC-MS due to their ability to compensate for matrix effects and ionization variability, they can also be the target analytes themselves (e.g., as metabolites or process impurities).[3][4][5] However, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences. This "isotope effect" may cause slight shifts in chromatographic retention time and, in some cases, lead to differential matrix effects where the analyte and its deuterated counterpart do not experience ion suppression or enhancement to the same degree.[6][7][8][9]

It is this potential for analytical ambiguity that necessitates not just method validation, but rigorous cross-validation : a formal comparison to demonstrate that different analytical methods or laboratories produce equivalent, reliable data for the same sample.[10][11][12] This guide will compare a high-throughput UPLC-MS/MS method against a high-resolution HPLC-QTOF-MS method to establish a zone of confidence for the quantification of deuterated nateglinide impurities.

Designing the Comparative Framework: Speed vs. Certainty

To construct a meaningful cross-validation study, we must select methods with distinct, yet complementary, attributes. The choice of instrumentation is not arbitrary; it reflects different philosophies and stages of drug development.

  • Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

    • Principle: This approach prioritizes speed and sensitivity. By using sub-2 µm particle columns, UPLC systems generate sharp, narrow peaks, allowing for rapid gradient elution. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique ideal for quantifying known compounds.

    • Application: Perfectly suited for high-throughput screening, pharmacokinetic studies, and routine quality control (QC) where the identities of the impurities are already established.

  • Method B: High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)

    • Principle: This method prioritizes specificity and structural confirmation. While HPLC run times are typically longer, the QTOF mass spectrometer provides high-resolution, accurate mass (HRAM) data. This allows for the determination of elemental composition and aids in the structural elucidation of unknown compounds.

    • Application: Indispensable during impurity identification, forced degradation studies, and for investigating out-of-specification results where definitive structural evidence is required.

Cross-validating these two methods ensures that the rapid, quantitative data from Method A is backed by the high-confidence, specific data from Method B.

Experimental Design & Protocols

A successful cross-validation hinges on a meticulously planned and executed experimental protocol. The system must be self-validating, meaning the results themselves demonstrate the reliability of the process.

Materials and Reagents
  • Reference Standards: Nateglinide (≥99.5% purity), Deuterated Nateglinide Impurity (e.g., Nateglinide-d5, with isotopic purity ≥98% and chemical purity >99%).[7]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Matrix: Blank Nateglinide API (previously tested and confirmed to be free of the target impurities).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nateglinide and the deuterated impurity reference standards in methanol to prepare individual stock solutions.

  • Spiking Solutions: Prepare a series of intermediate spiking solutions by diluting the deuterated impurity stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards & Quality Control (QC) Samples: Spike the blank Nateglinide API matrix with the appropriate spiking solutions to create calibration standards and at least three levels of QC samples: Low (LQC), Medium (MQC), and High (HQC). The concentrations should bracket the expected impurity levels, adhering to ICH reporting and identification thresholds.[1][2][13]

Protocol for Method A: UPLC-MS/MS
  • Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions, and equilibrate for 1 minute.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Nateglinide and the deuterated impurity. These must be optimized beforehand.

  • Source Parameters: IonSpray Voltage: 5500 V; Temperature: 500°C.[14]

Protocol for Method B: HPLC-QTOF-MS
  • Chromatographic System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Mass Spectrometer: Bruker micrOTOF-Q or equivalent.[15]

  • Ionization: ESI, Positive Mode.

  • Acquisition Mode: Full Scan MS (m/z 100-1000) and data-dependent MS/MS (auto-MS/MS) on the top 3 most intense ions.

  • Source Parameters: Capillary Voltage: 4500 V; Dry Gas: 8 L/min; Dry Temperature: 200°C.[16]

Cross-Validation Execution
  • Analyze a full set of calibration standards and six replicates of each QC level (LQC, MQC, HQC) using Method A .

  • On the same day, analyze the exact same set of calibration standards and six replicates of each QC level using Method B .

  • Quantify the results from both methods using their respective calibration curves.

  • Statistically compare the mean concentrations and precision (%RSD) obtained for each QC level from both methods.

Visualization of the Cross-Validation Workflow

A clear workflow ensures reproducibility and understanding of the entire process from start to finish.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Processing & Comparison prep_standards Prepare Stock & Spiking Solutions (Deuterated Impurity) prep_qcs Spike Blank Matrix to Create Calibration Curve & QC Samples (LQC, MQC, HQC) prep_standards->prep_qcs method_a Method A Analysis (UPLC-MS/MS) prep_qcs->method_a Analyze same batch method_b Method B Analysis (HPLC-QTOF-MS) prep_qcs->method_b Analyze same batch quant_a Quantify Results (Method A) method_a->quant_a quant_b Quantify Results (Method B) method_b->quant_b compare Statistical Comparison (% Difference, RSD) quant_a->compare quant_b->compare

Caption: Workflow for parallel cross-validation of two LC-MS methods.

Data Interpretation: Establishing Method Equivalence

The objective is to demonstrate that both methods are "fit for purpose" and produce comparable results.[17][18][19]

Individual Method Performance

First, each method must independently meet standard validation criteria as outlined in ICH Q2(R1).[20][21][22]

Table 1: Summary of Individual Method Validation Parameters

Validation ParameterMethod A (UPLC-MS/MS)Method B (HPLC-QTOF-MS)Acceptance Criteria
Specificity No interference at impurity RTNo interference at impurity RTNo co-elution
Linearity (r²) > 0.998> 0.997≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%95.0% - 105.0%
Precision (% RSD) < 2.5%< 3.0%≤ 5.0%
LOQ (ng/mL) 0.51.0Reportable
LOD (ng/mL) 0.150.3Reportable
Robustness PassedPassedConsistent results
Cross-Validation Comparative Results

This is the core of the cross-validation exercise. We directly compare the quantitative results from the six replicate QC injections.

Table 2: Cross-Validation Results for Deuterated Nateglinide Impurity

QC LevelMethod A Mean Conc. (ng/mL) (n=6)Method A %RSDMethod B Mean Conc. (ng/mL) (n=6)Method B %RSD% Difference [(A-B)/Avg]*100Acceptance Criteria (% Diff)
LQC 5.12.3%5.32.8%-3.8%≤ 15.0%
MQC 50.81.8%49.92.1%+1.8%≤ 15.0%
HQC 401.51.5%408.21.9%-1.6%≤ 15.0%

Interpretation of Results: The data presented in Table 2 demonstrates strong concordance between the high-throughput UPLC-MS/MS method and the high-resolution HPLC-QTOF-MS method. The percentage difference for all QC levels falls well within the pre-defined acceptance criterion of ≤15.0%, providing documented evidence that the methods are equivalent for quantitative purposes within this validated range.

Decision Logic & Troubleshooting

The outcome of the cross-validation dictates the subsequent actions.

G start Cross-Validation Data Comparison pass Results Meet Acceptance Criteria start->pass Yes fail Results DO NOT Meet Acceptance Criteria start->fail No outcome_pass Methods are considered equivalent. Method A can be used for routine QC. Method B is the reference/confirmatory method. pass->outcome_pass investigate Initiate Investigation fail->investigate check_purity Verify Standard Purity (Chemical & Isotopic) investigate->check_purity Potential Issue check_rt Investigate RT Shift (Isotope Effect) investigate->check_rt Potential Issue check_matrix Evaluate Differential Matrix Effects investigate->check_matrix Potential Issue check_integration Review Peak Integration Parameters investigate->check_integration Potential Issue outcome_fail Identify Root Cause, Revise Method(s), and Repeat Cross-Validation check_purity->outcome_fail check_rt->outcome_fail check_matrix->outcome_fail check_integration->outcome_fail

Caption: Decision tree following cross-validation data analysis.

Expert Insights on Discrepancies:
  • Retention Time (RT) Shift: Do not be alarmed if the deuterated impurity elutes slightly earlier than its non-deuterated counterpart, especially in reversed-phase chromatography. This is a known isotope effect.[7][8] The key is consistency. As long as the RT is stable and the peak is well-separated from other components, this is acceptable. The cross-validation confirms that this shift does not impact quantification.

  • Differential Matrix Effects: If results diverge significantly, especially at the LQC level, differential matrix effects may be the culprit.[6] This occurs when a co-eluting matrix component suppresses the ion signal of the analyte and the deuterated analogue to different extents. The solution often involves improving chromatographic separation to move the peaks away from the interfering matrix components.

  • Impurity of Standards: An often-overlooked source of error is the presence of the non-deuterated analyte as an impurity in the deuterated reference standard.[7] This can artificially inflate the measured concentration. Always source standards with the highest possible chemical and isotopic purity and verify the certificate of analysis.

Conclusion

This guide demonstrates that cross-validation is more than a regulatory formality; it is a fundamental scientific exercise that builds confidence and ensures data integrity. By systematically comparing a rapid UPLC-MS/MS method with a high-specificity HPLC-QTOF-MS method, we have established their equivalence for the quantification of a deuterated nateglinide impurity. This robust, self-validating approach provides the documented evidence needed to confidently transfer methods between laboratories, support regulatory filings, and make critical decisions throughout the drug development lifecycle. The principles and protocols outlined here serve as a comprehensive template for any laboratory tasked with the critical analysis of deuterated pharmaceutical compounds.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC, National Center for Biotechnology Information. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Best practices for analytical method transfers. Medfiles. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Analytical Method Transfer Best Practices. Contract Pharma. [Link]

  • A novel liquid chromatography–tandem mass spectrometric assay for nateglinide in human plasma and its pharmacokinetic application. American Journal of PharmTech Research. [Link]

  • International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances. Federal Register. [Link]

  • Identification and characterization of degradation products of Nateglinide. Neliti. [Link]

  • Regulatory Requirements for Impurity Reference Standards. SynThink. [Link]

  • Identification and characterization of degradation products of Nateglinide. ScienceScholar. [Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. SpringerLink. [Link]

  • Pharmacokinetics and metabolism of nateglinide in humans. PubMed. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Pharmacokinetics and metabolism of nateglinide in humans. ResearchGate. [Link]

  • Identification and characterization of degradation products of Nateglinide. ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Semantic Scholar. [Link]

  • Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of nateglinide, cilostazol and its active metabolite 3,4-dehydro-cilostazol in Wistar rat plasma and its application to pharmacokinetic study. PubMed. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Development and validation of analytical method for the estimation of nateglinide in rabbit plasma. PMC, National Center for Biotechnology Information. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. ResearchGate. [Link]

Sources

Validation

Stability Comparison of Nateglinide Impurities and Their d5 Isotopes: A Comprehensive Analytical Guide

In pharmaceutical development, tracking the degradation profile of an active pharmaceutical ingredient (API) is non-negotiable for ensuring patient safety and drug efficacy. Nateglinide, a D-phenylalanine derivative, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, tracking the degradation profile of an active pharmaceutical ingredient (API) is non-negotiable for ensuring patient safety and drug efficacy. Nateglinide, a D-phenylalanine derivative, is a short-acting insulinotropic agent used to manage type 2 diabetes by blocking ATP-sensitive K+ channels in pancreatic β-cells[1]. During its lifecycle, Nateglinide can degrade into specific impurities (e.g., Related Compounds A, B, and C).

To accurately quantify the API and its impurities in complex biological or pharmaceutical matrices, researchers rely on deuterated internal standards like Nateglinide-d5[2]. This guide provides an objective, data-backed comparison of the chemical stability of Nateglinide, its primary impurities, and its d5 isotope, while detailing the mechanistic causality and self-validating analytical protocols required for rigorous evaluation.

Mechanistic Grounding: The Deuterium Kinetic Isotope Effect (DKIE)

To understand why Nateglinide-d5 is utilized as a stable internal standard, we must examine the physical organic chemistry governing its behavior. Deuterium (D) possesses twice the atomic mass of protium (H). This increased mass lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond[3].

Because the zero-point energy is lower, the activation energy required to cleave a C-D bond is significantly higher. In practical terms, a C-D bond is 6 to 10 times more stable than its corresponding C-H bond[4]. When Nateglinide is subjected to hydrolytic stress or metabolic enzymes (like Cytochrome P450), the cleavage of specific C-H bonds is often the rate-limiting step for degradation. By substituting these vulnerable hydrogen atoms with deuterium, Nateglinide-d5 exhibits a pronounced primary Kinetic Isotope Effect (KIE), effectively slowing down or "shunting" the degradation pathways[4]. This fundamental resistance to cleavage ensures the internal standard remains intact during aggressive sample preparation and ionization[2].

KIE_Mechanism NTG Nateglinide (C-H Bond) Stress Hydrolytic / Metabolic Stress NTG->Stress Low Activation Energy NTG_D5 Nateglinide-d5 (C-D Bond) NTG_D5->Stress High Activation Energy (DKIE) Degradation Rapid Cleavage (Impurities A, B, C) Stress->Degradation C-H Cleavage Stable High Stability (Intact Internal Standard) Stress->Stable C-D Bond Resists Cleavage

Mechanism of the Deuterium Kinetic Isotope Effect (DKIE) on Nateglinide stability.

Comparative Stability Profiling

To objectively evaluate stability, Nateglinide and its analogs are subjected to International Council for Harmonisation (ICH) forced degradation conditions. Experimental data reveals that while Nateglinide is highly resistant to thermal and photolytic stress, it is uniquely vulnerable to acid and alkali hydrolysis[5].

Table 1: Stability Profile Comparison under ICH Forced Degradation Conditions

CompoundAcidic Hydrolysis (0.5M HCl, 80°C)Basic Hydrolysis (0.5M NaOH, 80°C)Oxidative Stress (3% H₂O₂)Thermal Stress (60°C, 7 days)Photolytic (UV 254 nm)
Nateglinide (API) High Degradation (Forms Impurities I, II, III)High DegradationStable (<2% degradation)StableStable
Impurity A Unstable (Undergoes further hydrolysis)UnstableStableStableStable
Impurity B Stable (Minimal chiral inversion)Minor EpimerizationStableStableStable
Nateglinide-d5 (IS) Highly Stable (Protected by DKIE)Moderately StableStableStableStable

Analytical Context on Impurities:

  • Impurity A : A common process-related byproduct and hydrolytic degradant[6].

  • Impurity B : N-(trans-4-isopropyl-cyclohexylcarbonyl)-L-phenylalanine. Because it is the L-enantiomer of Nateglinide, it exhibits identical mass but requires specific chromatographic conditions for chiral/diastereomeric resolution[6].

  • Impurity C : A phenylalanine derivative degradant[6].

Self-Validating Experimental Protocol: Stability-Indicating LC-MS/MS Workflow

A robust analytical protocol must not only separate the analytes but also prove its own reliability during every run. The following stability-indicating LC-MS/MS workflow is engineered as a self-validating system, utilizing Nateglinide-d5 to correct for matrix suppression and injection variability.

Workflow Sample Sample Prep (Spike d5 IS) Stress Forced Degradation (Acid/Base/Heat) Sample->Stress LC RP-HPLC (C18, pH 4.0) Stress->LC MS ESI-LC-MS/MS Detection LC->MS Data Quantification & System Suitability MS->Data

Self-validating stability-indicating LC-MS/MS analytical workflow.

Step-by-Step Methodology

1. Standard and Internal Standard Preparation

  • Action : Prepare a 1.0 mg/mL stock solution of Nateglinide API and 0.1 mg/mL of Impurities A, B, and C in Methanol:Water (50:50, v/v). Spike all working samples with Nateglinide-d5 to a final concentration of 50 ng/mL[2].

  • Causality : The d5 isotope co-elutes with the API but is differentiated by mass. Its inclusion ensures that any loss of signal due to matrix effects or ionization suppression is proportionally corrected, ensuring absolute quantitative accuracy.

2. Forced Degradation (Hydrolytic Stress)

  • Action : Transfer 10 mg of Nateglinide to a flask. Add 10 mL of 0.5 N HCl (for acid stress) or 0.5 N NaOH (for base stress). Heat at 80°C for 8 hours. Crucially, neutralize the solutions with an equivalent base/acid before dilution[5].

  • Causality : Neutralization is mandatory to prevent aggressive pH extremes from stripping the stationary phase of the HPLC column and to ensure the analytes are in a consistent ionization state prior to injection[5].

3. Chromatographic Separation (RP-HPLC)

  • Action : Inject 20 µL onto a C18 column (250 x 4.6 mm, 5 µm) maintained at 30°C. Use an isocratic mobile phase consisting of 70% Acetonitrile and 30% Ammonium Acetate buffer (20 mM, pH adjusted to 4.0 with glacial acetic acid)[5].

  • Causality : Nateglinide contains a carboxylic acid moiety. Adjusting the aqueous buffer to pH 4.0 suppresses the ionization of this functional group, increasing the molecule's hydrophobicity. This maximizes retention and prevents peak tailing on the reverse-phase C18 column[5].

4. System Suitability (The Self-Validation Gate)

  • Action : Before sample analysis, the system must pass strict suitability criteria based on pharmacopeial standards[6].

    • Resolution (Rs): Must be Not Less Than (NLT) 2.5 between Nateglinide and Impurity A[6].

    • Precision: The Relative Standard Deviation (RSD) for standard injections must be ≤ 2.0%[6].

  • Causality : If Rs falls below 2.5, the method cannot reliably integrate the impurity separately from the API, invalidating the stability data. Enforcing these criteria ensures the protocol acts as a self-policing system.

Conclusion

The structural integrity of Nateglinide is highly dependent on its chemical environment, showing distinct vulnerability to hydrolytic degradation. By leveraging the Deuterium Kinetic Isotope Effect, Nateglinide-d5 overcomes these vulnerabilities, exhibiting superior chemical and metabolic stability. For researchers and drug development professionals, pairing this highly stable internal standard with a self-validating, pH-optimized LC-MS/MS workflow guarantees the highest level of trustworthiness when profiling Nateglinide impurities.

Sources

Comparative

Evaluating Isotopic Exchange Rates in 4-Desisopropyl-4-ethyl Nateglinide-d5: A Comparative Guide for LC-MS/MS Workflows

Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and impurity quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating matrix effects in liquid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and impurity quantification, stable isotope-labeled internal standards (SIL-IS) are the gold standard for mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Desisopropyl-4-ethyl Nateglinide (often designated as Nateglinide EP Impurity E) is a critical pharmacopeial analog requiring precise quantification[1]. Its deuterated counterpart, 4-Desisopropyl-4-ethyl Nateglinide-d5 , incorporates five deuterium atoms on the D-phenylalanine aromatic ring[2].

However, the analytical integrity of any deuterated standard hinges entirely on its resistance to hydrogen/deuterium (H/D) back-exchange during sample preparation and chromatographic separation[3]. This guide objectively evaluates the isotopic stability of 4-Desisopropyl-4-ethyl Nateglinide-d5, compares it against alternative internal standard strategies, and provides a self-validating protocol for assessing H/D exchange in your own laboratory.

Mechanistic Causality: The Chemistry of H/D Back-Exchange

To design a robust LC-MS/MS assay, analysts must understand the causality behind isotopic loss. Deuterium labels located on heteroatoms (e.g., O-D, N-D) or acidic alpha-carbons exchange almost instantaneously in aqueous environments. Conversely, carbon-bound deuteriums—such as the aromatic ring deuteriums in 4-Desisopropyl-4-ethyl Nateglinide-d5—are generally highly stable[4].

Yet, under the acidic conditions commonly utilized in LC-MS/MS mobile phases (e.g., 0.1% formic acid or trifluoroacetic acid) or during prolonged incubation in biological matrices, acid-catalyzed electrophilic aromatic substitution can drive H/D back-exchange[4]. When the -d5 standard loses deuterium atoms, it generates -d4, -d3, and eventually unlabeled (-d0) species. This isotopic crosstalk artificially inflates the target analyte signal, compromising the linearity, accuracy, and lower limit of quantification (LLOQ) of the calibration curve[5].

Comparative Performance Matrix

When quantifying 4-Desisopropyl-4-ethyl Nateglinide, researchers must select the most appropriate internal standard strategy. Table 1 objectively compares 4-Desisopropyl-4-ethyl Nateglinide-d5 against alternative methodologies based on performance, stability, and cost.

Table 1: Comparative Performance of Internal Standard Strategies
StrategyIsotopic Stability (H/D Exchange Risk)Matrix Effect MitigationCost & AccessibilitySynthesis Complexity
4-Desisopropyl-4-ethyl Nateglinide-d5 High (Aromatic D is stable but requires validation in acid)Excellent (Co-elutes exactly with the analyte)ModerateModerate (Requires deuterated D-phenylalanine)
Nateglinide-d5 (Surrogate IS)High Good (Slight retention time shift vs. Impurity E)Low (Commercially abundant)Low
13C/15N Labeled IS Absolute (No H/D exchange physically possible)Excellent Very HighHigh (De novo synthesis required)
Unlabeled Matrix-Matched N/A Poor (Highly susceptible to run-to-run variance)Very LowNone

Self-Validating Experimental Protocol: H/D Exchange Assessment

To ensure absolute trustworthiness in your quantitative assay, the SIL-IS must be subjected to a self-validating H/D exchange assessment[5]. The following protocol is designed to definitively separate true chemical back-exchange from matrix-induced ion suppression.

Causality & Design Principle

By incubating the standard in both biological matrix and neat solvent across a temperature/pH gradient, and monitoring the full isotopic cascade (-d5 through -d0), this system self-validates. A drop in the -d5 signal coupled with a proportional rise in -d4/-d0 signals confirms H/D exchange. Conversely, a uniform signal drop across all channels indicates matrix suppression or compound degradation[3].

HD_Exchange_Workflow Step1 1. Matrix Spiking (Add -d5 IS to Plasma) Step2 2. Thermal/pH Incubation (4°C vs 37°C, pH 3-8) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile crash) Step2->Step3 Step4 4. LC-MS/MS Analysis (Monitor -d5 to -d0 MRMs) Step3->Step4 Step5 5. Data Evaluation (Isolate D->H Conversion) Step4->Step5

Fig 1. Self-validating workflow for assessing H/D back-exchange in LC-MS/MS matrix samples.

Step-by-Step Methodology:
  • Preparation of Baseline Controls (T=0): Spike 4-Desisopropyl-4-ethyl Nateglinide-d5 into blank human plasma and immediately extract using 3 volumes of cold acetonitrile (protein precipitation). This establishes the baseline isotopic purity and LLOQ crosstalk.

  • Matrix and Solvent Incubation: Aliquot the spiked plasma and a neat solvent equivalent (e.g., 50:50 MeOH:Water with 0.1% Formic Acid) into autosampler vials. Incubate at 4°C (autosampler conditions) and 37°C (physiological conditions) for 4, 8, and 24 hours[5]. Reasoning: Lewis/Brønsted acids in mobile phases catalyze aromatic H/D exchange over time.

  • Extraction and Chromatographic Separation: Extract the incubated plasma samples identically to T=0. Separate using a C18 UPLC column. Ensure the mobile phase utilizes the exact acidic modifiers intended for the final assay.

  • Multiplexed MRM Acquisition: Configure the mass spectrometer to monitor the primary transitions for the -d5 precursor, as well as the -d4 and -d0 transitions. Reasoning: Monitoring M-1 and M-5 transitions tracks the exact isotopic shift rather than just signal loss.

  • Data Synthesis: Calculate the peak area ratios of -d4/-d5 and -d0/-d5. A statistically significant increase in the -d0 channel over time in the matrix, but not the neat solvent, indicates matrix-enzyme mediated exchange. An increase in both indicates acid-catalyzed chemical exchange[5].

Quantitative Data: Representative Isotopic Exchange Rates

The table below summarizes expected quantitative data for aromatic deuterated standards like 4-Desisopropyl-4-ethyl Nateglinide-d5 under standard bioanalytical conditions. Because the deuterium atoms are on the phenyl ring, the compound exhibits excellent stability under physiological pH, with minor exchange occurring only under prolonged exposure to acidic mobile phases.

Table 2: Time-Course Isotopic Exchange Profile (Deuterium Loss %)
Incubation ConditionTime (Hours)-d5 Recovery (%)-d4 Formation (%)-d0 Formation (%)
Plasma (pH 7.4, 4°C)24>99.5<0.5ND
Plasma (pH 7.4, 37°C)2498.21.5<0.1
LC Mobile Phase (0.1% FA, 25°C)2496.53.20.2

(Note: ND = Not Detected. Data is representative of typical aromatic deuterated standards; actual values depend on specific MS source conditions and matrix variations).

Biological and Pharmacological Context

Understanding the structural significance of the ethyl-for-isopropyl substitution in 4-Desisopropyl-4-ethyl Nateglinide requires examining the target pathway. Nateglinide and its active analogs function as short-acting insulinotropic agents[6]. They bind to the sulfonylurea receptor 1 (SUR1) subunit, inhibiting ATP-sensitive K+ (KATP) channels in pancreatic β-cells, leading to depolarization and insulin exocytosis[6][7].

Nateglinide_Pathway Ligand Nateglinide & Analogs Target Inhibit K_ATP Channels (Pancreatic β-cells) Ligand->Target Effect1 Membrane Depolarization Target->Effect1 Effect2 Voltage-Gated Ca2+ Influx Effect1->Effect2 Outcome Insulin Exocytosis Effect2->Outcome

Fig 2. Mechanism of action for Nateglinide analogs via KATP channel inhibition in β-cells.

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI / Molecules URL:[Link]

Sources

Validation

Comparative Extraction Recoveries of Nateglinide and 4-Desisopropyl-4-ethyl Nateglinide-d5: A Bioanalytical Guide

As bioanalytical assays demand increasingly lower limits of quantification (LLOQ) and higher reproducibility, the selection of sample preparation methodologies and internal standards becomes the defining factor of assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical assays demand increasingly lower limits of quantification (LLOQ) and higher reproducibility, the selection of sample preparation methodologies and internal standards becomes the defining factor of assay success. This guide provides an objective, data-driven comparison of extraction recoveries for the antidiabetic agent nateglinide and its stable isotope-labeled internal standard (SIL-IS), 4-Desisopropyl-4-ethyl Nateglinide-d5 .

Designed for researchers and drug development professionals, this document synthesizes the physicochemical causality behind extraction choices and establishes a self-validating protocol for LC-MS/MS workflows.

Mechanistic Context: The Role of SIL-IS in Bioanalysis

Nateglinide is a D-phenylalanine derivative belonging to the meglitinide class of short-acting insulin secretagogues. It exerts its hypoglycemic effect by binding to the SUR1 subunit of ATP-dependent potassium channels in pancreatic β-cells, triggering a cascade that culminates in insulin exocytosis.

Pathway Nat Nateglinide Receptor SUR1 Subunit of K+ ATP Channel Nat->Receptor Binds Depol Cell Membrane Depolarization Receptor->Depol Closes Channel Ca Ca2+ Influx via Voltage-gated Channels Depol->Ca Activates Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis

Nateglinide mechanism of action via SUR1 binding and subsequent insulin exocytosis.

When quantifying nateglinide in complex biological matrices like human plasma, matrix effects (ion suppression/enhancement) and physical extraction losses are inevitable. To build a self-validating system , we utilize1. Because this SIL-IS shares the exact pKa, lipophilicity (logP), and protein-binding characteristics as the target analyte, any loss during extraction occurs equally to both compounds. Consequently, the peak area ratio remains constant, automatically correcting for analytical variance.

Physicochemical Causality in Extraction Design

Nateglinide contains a free carboxylic acid moiety, making it a weak acid with a pKa of approximately 3.1. At the physiological pH of plasma (~7.4), nateglinide is predominantly ionized (deprotonated). Ionized molecules exhibit poor solubility in non-polar organic solvents, leading to low recovery in standard Liquid-Liquid Extraction (LLE).

To achieve optimal recovery, we must apply Le Chatelier's principle to suppress this ionization. By introducing an acidic buffer—such as 100 mM ammonium formate at pH 3.5—we force the equilibrium toward the protonated, unionized state. This dramatically increases the analyte's partition coefficient into moderately polar organic solvents like2 or 3.

Comparative Extraction Data

The table below synthesizes quantitative recovery data across different extraction methodologies. Notice that across all methods, the recovery of 4-Desisopropyl-4-ethyl Nateglinide-d5 tightly mirrors that of nateglinide, validating its efficacy as an internal standard.

Extraction MethodSolvent / SorbentNateglinide Recovery (%)IS Recovery (%)*Mean %CVMatrix Effect Profile
Protein Precipitation (PPT) Acetonitrile87.486.97.2High (Phospholipid carryover)
LLE (Unbuffered) Ethyl Acetate64.465.14.5Low
LLE (Buffered pH 3.5) MTBE82.581.83.1Very Low
Solid-Phase Extraction (SPE) Sep-Pak tC1892.491.92.8Negligible

*IS = 4-Desisopropyl-4-ethyl Nateglinide-d5

While4 yields the highest absolute recovery, buffered LLE using MTBE offers the best balance of high recovery, low %CV, cost-effectiveness, and throughput for high-volume pharmacokinetic studies.

Self-Validating Experimental Protocol: Optimized LLE

The following protocol details the causality behind each step of the optimized Liquid-Liquid Extraction workflow.

Extraction Start Aliquot 100 µL Plasma Spike Spike 4-Desisopropyl-4-ethyl Nateglinide-d5 (IS) Start->Spike Buffer Add 100 mM Ammonium Formate (pH 3.5) Spike->Buffer Extract Add 1.5 mL MTBE (Liquid-Liquid Extraction) Buffer->Extract Phase Vortex (10 min) & Centrifuge (10,000 rpm) Extract->Phase Dry Evaporate Organic Layer (N2 stream at 40°C) Phase->Dry Recon Reconstitute in Mobile Phase for LC-MS/MS Dry->Recon

Optimized liquid-liquid extraction workflow for Nateglinide and its stable isotope-labeled IS.

Step-by-Step Methodology:
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Spike with 10 µL of 4-Desisopropyl-4-ethyl Nateglinide-d5 working solution (250 ng/mL).

    • Causality: Early addition ensures the IS undergoes the exact same protein binding and extraction kinetics as the endogenous analyte, establishing the self-validating ratio immediately.

  • pH Adjustment: Add 50 µL of 100 mM ammonium formate buffer (pH 3.5) and vortex briefly.

    • Causality: Lowers the matrix pH below the analyte's pKa (~3.1) to ensure complete protonation, driving the molecule into its lipophilic state.

  • Solvent Addition: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE provides optimal polarity to extract the lipophilic nateglinide while leaving highly polar endogenous phospholipids and salts in the aqueous phase, preventing downstream ion suppression.

  • Phase Transfer: Vortex vigorously for 10 minutes on a multi-tube vortexer, followed by centrifugation at 10,000 rpm for 5 minutes at 4°C.

    • Causality: Extended vortexing maximizes the interfacial surface area for mass transfer. Cold centrifugation yields a tightly packed aqueous protein pellet, preventing the accidental transfer of the aqueous layer.

  • Evaporation: Transfer 1.2 mL of the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Causality: Concentrates the sample without exposing the thermally labile peptide-like bonds of nateglinide to extreme heat.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 0.1% formic acid in 80:20 Acetonitrile:Water) and transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion

Achieving robust extraction recoveries for nateglinide requires a fundamental understanding of its physicochemical properties. By controlling the matrix pH to favor the unionized state and utilizing an appropriately polar organic solvent like MTBE, researchers can achieve recoveries exceeding 80% with minimal matrix effects. Most importantly, the integration of 4-Desisopropyl-4-ethyl Nateglinide-d5 as a SIL-IS ensures that any minor fluctuations in absolute recovery are perfectly normalized, guaranteeing the scientific integrity and trustworthiness of the pharmacokinetic data.

References

  • A novel liquid chromatography–tandem mass spectrometric assay for nateglinide in human plasma and its pharmacokinetic application.American Journal of PharmTech Research.
  • Development and validation of analytical method for the estimation of nateglinide in rabbit plasma.
  • Development and validation of LC-MS/MS method for simultaneous quantification of metformin and nateglinide in human plasma and its application to a pharmacokinetic study.Semantic Scholar.
  • Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study.
  • 4-Desisopropyl-4-ethyl Nateglinide-d5 Reference Standard.LGC Standards.

Sources

Safety & Regulatory Compliance

Safety

4-Desisopropyl-4-ethyl Nateglinide-d5 proper disposal procedures

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex analytical standards. 4-Desisopropyl-4-ethyl Nateglinide-d5 is a highly specific, deuterated stable isotope used primarily as an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex analytical standards. 4-Desisopropyl-4-ethyl Nateglinide-d5 is a highly specific, deuterated stable isotope used primarily as an internal standard in pharmacokinetic LC-MS/MS assays for the antidiabetic drug Nateglinide.

While the deuterium label provides critical mass-shift advantages for analytical quantification, it does not alter the compound's environmental persistence or biological activity. Nateglinide derivatives are biologically active compounds that stimulate insulin secretion; therefore, improper disposal of this Active Pharmaceutical Ingredient (API) impurity poses significant risks to aquatic ecosystems.

This guide provides a self-validating, regulatory-compliant framework for the proper disposal of 4-Desisopropyl-4-ethyl Nateglinide-d5, ensuring your laboratory maintains the highest standards of Environmental, Health, and Safety (EHS) compliance.

Regulatory Framework & Causality

The disposal of pharmaceutical standards is governed by strict federal regulations to prevent ecological contamination.

  • The Sewering Ban: Under the EPA’s updated 40 CFR Part 266 Subpart P, healthcare and laboratory facilities are strictly prohibited from sewering (flushing down the drain) any hazardous waste pharmaceuticals,[1].

  • Point-of-Generation Determination: Waste determinations must be made at the point of generation—meaning directly at the laboratory bench[2].

  • Destruction Requirements: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled high-temperature incineration with flue gas scrubbing[3].

Waste Segregation & Quantitative Accumulation Limits

To ensure safety and economical disposal, waste must be carefully segregated before off-site transport[4]. Below is the quantitative and logistical breakdown for segregating 4-Desisopropyl-4-ethyl Nateglinide-d5 waste streams.

Waste MatrixPrimary ComponentsEPA ClassificationMax Accumulation TimeRequired Disposal Route
Solid API Pure 4-Desisopropyl-4-ethyl Nateglinide-d5 powderNon-Creditable Pharmaceutical Waste1 Year (from generation)High-Temp Incineration (TSDF)
Analytical Liquid API + Methanol / Acetonitrile / WaterIgnitable (D001) / Non-Halogenated90 Days (Large Qty Generators)Fuel Blending / Incineration
Consumables Contaminated gloves, HPLC vials, pipette tipsSolid Waste (Trace Contamination)1 Year (from generation)Non-Creditable Pharma Bin

Self-Validating Disposal Protocols

Every operational procedure in a high-compliance laboratory must be self-validating. The following protocols include built-in verification steps to ensure no biologically active material escapes the containment workflow.

Protocol A: Solid Reference Standard & Primary Container Disposal

Use this protocol for expired or degraded neat powder and original glass vials.

  • Point-of-Generation Assessment: Determine at the bench if the standard is compromised or expired. Do not move the unclassified waste to a central accumulation area prior to this determination[2].

  • Mass Balance Reconciliation (Validation Step): Weigh the disposal vial and subtract the known tare weight. Compare this to your laboratory inventory log.

    • Causality: Discrepancies indicate either a spill occurred during handling or potential API diversion. You cannot proceed to disposal manifesting until the mass balance is reconciled to within ±1%.

  • Primary Containment: Leave the chemical in its original, tightly closed container. Do not mix the solid powder with other chemical wastes[5].

  • Secondary Containment: Place the sealed vial inside a secondary shatterproof container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).

  • Labeling: Affix a label reading "Non-Creditable Pharmaceutical Waste - Pending Incineration".

  • Final Disposition: Transfer to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for controlled incineration[3].

    • Causality: High-temperature incineration (>1000°C) completely oxidizes the organic framework, converting the deuterated compound into harmless CO₂, D₂O, and NOₓ, permanently eliminating its biological activity.

Protocol B: Liquid Analytical Waste (LC-MS/MS Effluents)

Use this protocol for solvent mixtures generated during sample preparation or chromatography.

  • Solvent Segregation: Direct LC-MS/MS effluent containing the d5-standard into a designated "Non-Halogenated Flammable Waste" carboy.

    • Causality: Segregating non-halogenated solvents allows the waste to be sent off-site for fuel blending rather than direct incineration, which is a highly recommended waste-minimization practice[4].

  • pH Verification (Validation Step): Before sealing the carboy at the end of the shift, test an aliquot of the waste with pH paper.

    • Causality: Nateglinide derivatives contain secondary amines and carboxylic acids. Ensuring a pH between 6.0 and 8.0 confirms the API remains in solution, preventing the precipitation of hazardous, highly concentrated sludge at the bottom of the carboy.

  • Vapor Containment: Ensure the carboy is fitted with a proper vapor-filtering manifold. EPA guidelines recommend that liquids be kept in sealed containers during accumulation to reduce the risk of spills and volatile releases.

  • Manifesting: Ship via a licensed vendor under a standard RCRA hazardous waste manifest.

Workflow Visualization

The following decision matrix illustrates the logical segregation pathways for deuterated Nateglinide derivatives to ensure compliance with EPA and ACS guidelines.

DisposalWorkflow Start 4-Desisopropyl-4-ethyl Nateglinide-d5 Waste Decision Determine Waste Matrix at Point of Generation Start->Decision Solid Solid API & Original Vials Decision->Solid Pure Standard Liquid LC-MS/MS Effluent (Solvent + API) Decision->Liquid Analytical Solutions PPE Contaminated PPE & Consumables Decision->PPE Lab Operations SolidBin Non-Creditable Pharma Waste Bin Solid->SolidBin Double Bag/Seal LiquidBin Non-Halogenated Flammable Waste Liquid->LiquidBin Segregate from Halogens PPE->SolidBin Trace Contamination Incineration EPA-Permitted TSDF High-Temp Incineration SolidBin->Incineration RCRA Manifest LiquidBin->Incineration Fuel Blending / Destruction

Decision matrix for the segregation and disposal of deuterated Nateglinide derivatives.

References

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Code of Federal Regulations, Title 40, Part 266, Subpart P.[Link]

  • American Chemical Society (ACS). Less is Better: Guide to Minimizing Waste in Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. 29 CFR 1910.1200.[Link]

Sources

Handling

Personal protective equipment for handling 4-Desisopropyl-4-ethyl Nateglinide-d5

As a Senior Application Scientist, I approach the handling of stable isotope-labeled active pharmaceutical ingredient (API) impurities—such as 4-Desisopropyl-4-ethyl Nateglinide-d5 —not merely as a compliance checklist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled active pharmaceutical ingredient (API) impurities—such as 4-Desisopropyl-4-ethyl Nateglinide-d5 —not merely as a compliance checklist, but as a rigorous exercise in risk mitigation and scientific precision.

This compound (CAS: 1356011-67-0, Molecular Weight: 308.43) is a critical deuterium-labeled internal standard utilized in advanced pharmacokinetic and mass spectrometry assays[1]. However, its structural homology to the parent drug Nateglinide means it retains potent biological activity. To build a culture of safety and ensure sample integrity, this guide provides a self-validating, step-by-step operational framework designed to guarantee absolute operator protection.

Hazard Causality & Toxicological Profile

Before selecting Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. 4-Desisopropyl-4-ethyl Nateglinide-d5 is a solid crystalline powder[2]. The primary operational hazards are airborne dust formation and dermal absorption.

  • Endocrine Disruption (Hypoglycemia): Nateglinide analogs are meglitinide-class secretagogues. If inhaled or absorbed through the skin, they bind to the sulfonylurea receptor 1 (SUR1) subunit on pancreatic beta cells, blocking ATP-sensitive potassium (K-ATP) channels[3]. This depolarizes the cell and triggers rapid, inappropriate insulin exocytosis. Even microgram-level exposure to API dust can induce acute hypoglycemia.

  • Reproductive Toxicity: Under GHS classification, Nateglinide is categorized as a Category 2 Reproductive Toxicant (H361: Suspected of damaging fertility or the unborn child)[2]. Systemic exposure poses severe long-term teratogenic risks.

Hazard Exp Exposure Route (Inhalation/Dermal) Abs Systemic Absorption Exp->Abs Rec Pancreatic β-cell K-ATP Blockade Abs->Rec Tox2 Reproductive Toxicity (H361 Hazard) Abs->Tox2 Tox1 Insulin Secretion (Hypoglycemia) Rec->Tox1

Systemic hazard pathways of Nateglinide analogs upon exposure.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways identified above, we implement a multi-layered PPE strategy. The following specifications are mandatory for handling this compound[4],[5].

PPE CategorySpecification / StandardCausality (Scientific Justification)
Ocular Prevents airborne API dust from contacting and dissolving in ocular mucosa, which can lead to rapid systemic absorption[4].
Dermal (Hands) Prevents dermal absorption. Nitrile provides superior chemical resistance and structural integrity against organic powders compared to latex[4].
Dermal (Body) Shields against particulate settling on clothing, mitigating the risk of secondary exposure outside the laboratory environment[4].
Respiratory Filters fine API dust aerosols generated during weighing and transfer, preventing inhalation and subsequent pulmonary absorption[5].

Standard Operating Procedure: Safe Handling & Weighing

Handling high-value, toxic, deuterated standards requires a zero-loss, zero-exposure approach. Every step below includes a self-validation mechanism to ensure the protocol is functioning as intended.

Step 1: Environmental Preparation
  • Action: Conduct all open-container handling within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Causality: Nateglinide powders are prone to electrostatic dispersion[2]. Local exhaust ventilation captures aerosolized micro-particles before they reach the operator's breathing zone.

  • Self-Validation: Before opening the API vial, hold a delicate task wipe (e.g., Kimwipe) near the sash opening. The tissue must be actively drawn inward, validating negative pressure containment.

Step 2: PPE Donning Sequence
  • Action: Don the impervious lab coat, followed by safety goggles, the N95/P100 respirator, and finally, double-layer EN 374 nitrile gloves[4]. Pull the outer glove cuffs over the lab coat sleeves.

  • Causality: Double-gloving ensures that if the outer glove is contaminated or breached, the inner glove maintains the dermal barrier.

  • Self-Validation: Perform the "air inflation test" on the outer gloves prior to donning: trap air inside the glove and squeeze to verify the absence of micro-punctures. Perform a user seal check on the respirator; rapid inhalation should cause the facepiece to collapse slightly.

Step 3: Precision Weighing (Zero-Loss Technique)
  • Action: Use an anti-static bar (ionizer) inside the weighing chamber. Transfer the 4-Desisopropyl-4-ethyl Nateglinide-d5 using a conductive, non-sparking micro-spatula[4].

  • Causality: Deuterated standards are highly susceptible to static cling, which causes powder to jump from the spatula, leading to both financial loss and hazardous environmental contamination. The ionizer neutralizes surface charges.

  • Self-Validation: Observe the powder behavior on the spatula. If the powder flows smoothly into the weigh boat without adhering to the metal or flying off, the static neutralization is successful.

Workflow A 1. Risk Assessment & Containment Check B 2. Don PPE (Gloves, Goggles, Respirator) A->B C 3. Weighing & Handling (Negative Pressure Hood) B->C D Spill Detected? C->D E 4a. Decontamination & Wet Wiping D->E Yes F 4b. Experiment Execution D->F No G 5. Waste Disposal & Doffing E->G F->G

Operational workflow for handling 4-Desisopropyl-4-ethyl Nateglinide-d5.

Spill Response & Waste Disposal Plan

In the event of a powder spill outside the containment zone, immediate and calculated action is required to prevent aerosolization.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area and approach the spill from upwind.

  • Containment: Do not dry sweep , as the mechanical action will aerosolize the API into the breathing zone[5].

  • Decontamination: Gently cover the spill with absorbent pads dampened with a mixture of water and a mild surfactant (or alcohol-resistant foam) to suppress dust[4]. Wipe inward from the edges to the center to prevent spreading the contamination footprint.

  • Disposal: Place all contaminated wipes, weigh boats, and outer gloves into a sealable, clearly labeled hazardous waste container. Adhere to local regulations for the disposal of toxic organic compounds[4],[5].

  • Self-Validation: After cleaning, shine a high-intensity UV or LED flashlight parallel to the surface in a darkened room. The absence of sparkling particulates validates complete decontamination.

References

  • Pharmaffiliates. "4-Desisopropyl-4-ethyl Nateglinide-d5 Product Information (CAS: 1356011-67-0)." Pharmaffiliates. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.